molecular formula C14H19NO3 B3541342 3-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)propanamide CAS No. 73073-99-1

3-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)propanamide

Katalognummer: B3541342
CAS-Nummer: 73073-99-1
Molekulargewicht: 249.30 g/mol
InChI-Schlüssel: AJFSLACTVIYWHG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1,3-Benzodioxol-5-yl)-N-(2-methylpropyl)propanamide is a chemical compound provided for research and development purposes. With the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol, it is characterized as a crystalline solid . A recent single-crystal X-ray diffraction study confirms its molecular structure and the planar Z geometry of the amide group, providing researchers with definitive structural data . While direct biological data for this specific molecule is limited in the public domain, related 1,3-benzodioxole derivatives are a significant area of investigation. Recent scientific literature highlights that novel 1,3-benzodioxole derivatives have been designed and synthesized as potent auxin receptor agonists, demonstrating a remarkable promotive effect on root growth in plants such as Arabidopsis thaliana and Oryza sativa (rice) . This suggests potential research applications in agricultural science and plant physiology for compounds within this structural class. This product is sold as a reference standard and is intended for use in chemical analysis, method development, and other laboratory experiments. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications or personal use.

Eigenschaften

IUPAC Name

3-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-10(2)8-15-14(16)6-4-11-3-5-12-13(7-11)18-9-17-12/h3,5,7,10H,4,6,8-9H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJFSLACTVIYWHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)CCC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80518037
Record name 3-(2H-1,3-Benzodioxol-5-yl)-N-(2-methylpropyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80518037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73073-99-1
Record name 3-(2H-1,3-Benzodioxol-5-yl)-N-(2-methylpropyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80518037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Unraveling the In Vitro Mechanism of Action of 3-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)propanamide: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Charting a Course into the Unknown

In the landscape of contemporary drug discovery, the exploration of novel chemical entities is the cornerstone of therapeutic innovation. This guide is dedicated to the scientific community—researchers, pharmacologists, and drug development professionals—who are at the forefront of this endeavor. The subject of our focus is 3-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)propanamide , a compound whose specific in vitro mechanism of action remains to be fully elucidated. The absence of extensive public data on this molecule necessitates a foundational, yet comprehensive, approach to its investigation.

This document is not a mere recitation of established facts; rather, it is a strategic blueprint for discovery. As your Senior Application Scientist, I have structured this guide to be an autonomous and intellectually rigorous resource. It is designed to empower you with the rationale behind experimental choices, ensuring that each step is not just a procedure, but a deliberate inquiry into the compound's biological activity. Our journey will be grounded in scientific integrity, with a commitment to self-validating methodologies and authoritative references. Through a systematic and logical progression of in vitro assays, we will construct a robust framework for characterizing the molecular interactions and cellular consequences of 3-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)propanamide, paving the way for a deeper understanding of its therapeutic potential.

Section 1: Compound Profile and Rationale for Mechanistic Investigation

1.1. Structural Features and Potential Bioactivities

3-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)propanamide is a synthetic compound characterized by a 1,3-benzodioxole moiety linked to an N-isobutyl propanamide side chain. The 1,3-benzodioxole ring, also known as a methylenedioxyphenyl group, is a common scaffold in a variety of biologically active molecules, both natural and synthetic. This functional group is found in compounds with diverse pharmacological effects, including antitumor[1], anticonvulsant[2], and insecticidal properties. The presence of this moiety in our compound of interest suggests a potential for a wide range of biological activities that warrant a thorough investigation.

The N-isobutylpropanamide side chain contributes to the lipophilicity of the molecule, which can influence its membrane permeability and interaction with hydrophobic binding pockets of target proteins. The amide linkage is a common feature in many pharmaceuticals and can participate in hydrogen bonding with biological targets.

1.2. Hypothesis-Driven Approach to Target Identification

Given the structural similarities to other bioactive compounds, a hypothesis-driven approach is essential for an efficient and focused investigation. Based on the existing literature for related structures, we can formulate several primary hypotheses for the mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)propanamide:

  • Hypothesis 1: Modulation of Ion Channels: The benzodioxole moiety is present in some known ion channel modulators. Therefore, the compound may interact with voltage-gated or ligand-gated ion channels.

  • Hypothesis 2: Enzyme Inhibition: Many small molecules exert their effects by inhibiting key enzymes. The compound could potentially inhibit enzymes involved in critical cellular signaling pathways.

  • Hypothesis 3: G-Protein Coupled Receptor (GPCR) Antagonism/Agonism: The structural features of the compound may allow it to bind to and modulate the activity of GPCRs, a large family of receptors involved in a multitude of physiological processes. For instance, a structurally related compound has been characterized as a bradykinin B1 receptor antagonist[3].

  • Hypothesis 4: Cytotoxic or Antiproliferative Effects: The 1,3-benzodioxole group is a component of some compounds with demonstrated antitumor activity[1]. It is therefore plausible that our compound of interest may exhibit cytotoxic or antiproliferative effects on cancer cell lines.

This guide will provide a systematic workflow to test these hypotheses in a logical sequence, starting with broad-based screening and progressing to more specific, target-validation assays.

Section 2: Phase 1 - Broad-Based Phenotypic and Target-Class Screening

The initial phase of our investigation will involve a series of high-throughput and medium-throughput screens to cast a wide net and identify the general biological impact of the compound.

2.1. Experimental Workflow for Initial Screening

G cluster_0 Phase 1: Broad-Based Screening A Compound Synthesis & QC B Cell Viability & Proliferation Assays (e.g., MTT, CellTiter-Glo) A->B C High-Content Imaging for Phenotypic Profiling A->C D Broad Target-Class Panel Screening (e.g., GPCRs, Kinases, Ion Channels) A->D E Data Analysis & Hypothesis Refinement B->E C->E D->E

Caption: Phase 1 Experimental Workflow.

2.2. Detailed Protocols

2.2.1. Cell Viability and Proliferation Assays

  • Objective: To determine the cytotoxic and cytostatic potential of the compound across a panel of diverse human cell lines.

  • Protocol: MTT Assay

    • Cell Seeding: Plate cells (e.g., HeLa, A549, MCF-7, and a non-cancerous cell line like HEK293) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Compound Treatment: Prepare a serial dilution of 3-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)propanamide (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Add the compound solutions to the cells and incubate for 48-72 hours.

    • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2.2.2. High-Content Imaging for Phenotypic Profiling

  • Objective: To identify any morphological or subcellular changes induced by the compound.

  • Protocol:

    • Cell Plating and Treatment: Plate cells in 96- or 384-well imaging plates and treat with the compound at various concentrations.

    • Staining: After the desired incubation period, fix the cells and stain with a panel of fluorescent dyes to visualize the nucleus (e.g., Hoechst), cytoskeleton (e.g., Phalloidin), and mitochondria (e.g., MitoTracker).

    • Image Acquisition: Acquire images using a high-content imaging system.

    • Image Analysis: Use automated image analysis software to quantify various cellular features, such as cell number, nuclear size and shape, cytoskeletal integrity, and mitochondrial morphology.

2.3. Data Interpretation and Hypothesis Refinement

The results from this initial phase will guide our subsequent investigations. For example, a potent cytotoxic effect in cancer cell lines would prioritize the investigation of antiproliferative mechanisms. Conversely, a lack of cytotoxicity at reasonable concentrations would shift the focus towards non-cytotoxic mechanisms, such as ion channel modulation or receptor signaling.

Section 3: Phase 2 - Target Deconvolution and Mechanistic Elucidation

Based on the outcomes of Phase 1, this phase will employ more targeted assays to identify the specific molecular target(s) and elucidate the downstream signaling pathways.

3.1. Investigating Ion Channel Modulation

If phenotypic screening suggests a role in neuronal or muscle cell function, or if broad panel screening indicates a hit on an ion channel, further investigation is warranted.

3.1.1. Electrophysiology: The Gold Standard

  • Objective: To directly measure the effect of the compound on ion channel currents.

  • Protocol: Patch-Clamp Electrophysiology

    • Cell Preparation: Use a cell line expressing the ion channel of interest (e.g., CHO or HEK293 cells stably transfected with a specific sodium or calcium channel subunit).

    • Patch-Clamp Recording: Perform whole-cell patch-clamp recordings to measure ionic currents in response to specific voltage protocols.

    • Compound Application: Apply 3-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)propanamide at various concentrations to the bath solution and record the changes in current amplitude, kinetics, and voltage-dependence.

    • Data Analysis: Construct dose-response curves to determine the IC50 or EC50 of the compound's effect on the ion channel.

3.2. Probing Enzyme Inhibition

If the compound shows antiproliferative activity or if screening suggests an interaction with a particular enzyme class, direct enzyme inhibition assays are necessary.

3.2.1. In Vitro Enzyme Inhibition Assay Workflow

G cluster_0 Enzyme Inhibition Assay Workflow A Purified Enzyme D Incubation A->D B Substrate B->D C Test Compound (Varying Concentrations) C->D E Detection of Product Formation (e.g., Spectrophotometry, Fluorimetry) D->E F Data Analysis (IC50 Determination) E->F

Caption: Workflow for In Vitro Enzyme Inhibition Assay.

3.3. Characterizing GPCR Activity

Should initial screens point towards GPCR modulation, a series of assays can be employed to characterize the nature of the interaction.

3.3.1. Radioligand Binding Assays

  • Objective: To determine if the compound binds to a specific GPCR.

  • Protocol:

    • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR.

    • Binding Reaction: Incubate the membranes with a known radiolabeled ligand for the receptor in the presence and absence of increasing concentrations of 3-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)propanamide.

    • Separation and Counting: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using a scintillation counter.

    • Data Analysis: Determine the Ki (inhibition constant) of the compound by analyzing the competitive binding data.

3.3.2. Second Messenger Assays

  • Objective: To determine if the compound acts as an agonist or antagonist by measuring changes in downstream second messengers.

  • Examples of Assays:

    • cAMP Assay: For Gs or Gi coupled receptors.

    • Calcium Mobilization Assay: For Gq coupled receptors.

3.4. Elucidating Antiproliferative Mechanisms

If the compound demonstrates significant antiproliferative activity, the following assays can help to dissect the underlying mechanism.

3.4.1. Cell Cycle Analysis

  • Objective: To determine if the compound induces cell cycle arrest.

  • Protocol:

    • Treatment: Treat cells with the compound for 24-48 hours.

    • Staining: Harvest the cells, fix them in ethanol, and stain the DNA with propidium iodide.

    • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

    • Analysis: Determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

3.4.2. Apoptosis Assays

  • Objective: To determine if the compound induces programmed cell death.

  • Protocol: Annexin V/PI Staining

    • Treatment: Treat cells with the compound for a specified time.

    • Staining: Stain the cells with FITC-conjugated Annexin V and propidium iodide (PI).

    • Flow Cytometry: Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

3.4.3. Potential Signaling Pathway Investigation

G cluster_0 Hypothetical Antiproliferative Signaling Pathway A 3-(1,3-benzodioxol-5-yl)-N- (2-methylpropyl)propanamide B Putative Target (e.g., Kinase, HDAC) A->B Inhibition/Activation C Downstream Effector 1 (e.g., p53 activation) B->C D Downstream Effector 2 (e.g., Cyclin D1 inhibition) B->D E Cell Cycle Arrest (G1/S or G2/M) C->E F Apoptosis Induction C->F D->E G Caspase Activation F->G

Caption: Hypothetical Signaling Pathway for Antiproliferative Activity.

Section 4: Data Synthesis and Reporting

A comprehensive analysis of the data generated from these assays is crucial for building a clear picture of the compound's mechanism of action.

4.1. Quantitative Data Summary

Assay TypeParameterResult
Cell Viability (MTT) IC50 (µM) in HeLa cells[Insert Value]
IC50 (µM) in A549 cells[Insert Value]
IC50 (µM) in HEK293 cells[Insert Value]
Enzyme Inhibition IC50 (µM) for [Enzyme Name][Insert Value]
Receptor Binding Ki (nM) for [Receptor Name][Insert Value]
Cell Cycle Analysis % of cells in G2/M at [X] µM[Insert Value]
Apoptosis Assay % of Annexin V positive cells at [Y] µM[Insert Value]

This technical guide provides a robust framework for the in vitro characterization of 3-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)propanamide. The systematic progression from broad-based screening to specific target validation assays will enable a comprehensive understanding of its mechanism of action. The findings from this investigation will be instrumental in guiding future preclinical and clinical development of this compound. Further studies may include in vivo efficacy models, pharmacokinetic profiling, and toxicology assessments to fully evaluate its therapeutic potential.

References

  • Diel, F., Detscher, M., Schock, B., & Diel, E. (1999). Pyrethroids and piperonyl-butoxide affect human T-lymphocytes in vitro. Toxicology Letters, 107(1-3), 65-74. [Link]

  • Gougat, J., Ferrari, B., Sarran, L., Planchenault, C., Poncelet, M., Maruani, J., ... & Le Fur, G. (2004). SSR240612 [(2R)-2-[((3R)-3-(1,3-benzodioxol-5-yl)-3-[[(6-methoxy-2-naphthyl)sulfonyl]amino]propanoyl)amino]-3-(4-[[2R,6S)-2,6-dimethylpiperidinyl]methyl]phenyl)-N-isopropyl-N-methylpropanamide hydrochloride], a new nonpeptide antagonist of the bradykinin B1 receptor: biochemical and pharmacological characterization. Journal of Pharmacology and Experimental Therapeutics, 309(2), 661-669. [Link]

  • Li, J., Wang, X., Li, Y., Liu, Y., Zhang, Y., & Zhang, L. (2018). Design, synthesis, biological evaluation, homology modeling and docking studies of (E)-3-(benzo[d][2][4]dioxol-5-ylmethylene) pyrrolidin-2-one derivatives as potent anticonvulsant agents. Bioorganic & Medicinal Chemistry Letters, 28(8), 1324-1329. [Link]

  • Micale, N., Zappalà, M., & Grasso, S. (2002). Synthesis and antitumor activity of 1, 3-benzodioxole derivatives. Il Farmaco, 57(10), 853-859. [Link]

  • Penchev, P., & Stoyanov, D. (2025). N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. Molbank, 2025(1), M1536. [Link]

  • Rehman, A. U., Khizar, S., Abbasi, M. A., Siddiqi, S. Z., Siddiqa, A., Khan, K. M., ... & Afzal, S. (2014). Synthesis and Biological Studies of Some New N-Substituted Derivatives of N-(1, 3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide. Journal of the Chemical Society of Pakistan, 36(1). [Link]

Sources

Methodological & Application

Application Note & Protocols: Development of an Intravenous Formulation for 3-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the development of a research-grade intravenous (IV) formulation for the novel compound 3-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)propanamide. The physicochemical properties of many new chemical entities (NCEs) present significant challenges to their formulation, particularly for parenteral routes where solubility and stability are paramount.[1][2] This guide addresses these challenges by outlining a systematic approach, beginning with pre-formulation solubility assessments and leading to the preparation, characterization, and stability testing of a prototype liquid formulation. The protocols are designed for researchers, scientists, and drug development professionals requiring a safe and effective IV solution for pre-clinical evaluation. We will focus on a co-solvent and surfactant-based system, a common and effective strategy for enhancing the solubility of lipophilic compounds.[3][4]

Pre-Formulation Assessment: Characterizing the Active Pharmaceutical Ingredient (API)

A thorough understanding of the API's physicochemical properties is the foundation of any successful formulation development program.[5][6] For 3-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)propanamide (henceforth referred to as "the API"), publicly available data is limited. The compound is supplied as a neat solid with a molecular weight of approximately 207.2 g/mol .[7][8] Its calculated LogP (XLogP3) of 1.6 suggests a degree of lipophilicity, which often correlates with poor aqueous solubility.[7] Therefore, the first critical step is to experimentally determine its solubility profile.

Table 1: Physicochemical Properties of the API
PropertyValue / InformationSource
Chemical Name 3-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)propanamideN/A
Synonyms MMDPPA, α-methyl-1,3-benzodioxole-5-propanamide[8]
Molecular Formula C₁₁H₁₃NO₃[7][8]
Molecular Weight ~207.2 g/mol [7][8]
Appearance Neat solid[8]
Calculated LogP 1.6[7]
Storage -20°C[8]
Toxicology Physiological and toxicological properties are not known. Handle as a hazardous compound.[8]
Protocol 1: Equilibrium Solubility Screening

Objective: To determine the approximate solubility of the API in water and various parenterally acceptable excipients to identify promising solubilization strategies.

Materials:

  • API (3-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)propanamide)

  • 2 mL glass vials with screw caps

  • Orbital shaker or rotator

  • Analytical balance

  • Centrifuge

  • HPLC system with a validated analytical method for the API

  • Solvents: Water for Injection (WFI), Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Ethanol (95%), Polysorbate 80 (Tween® 80), Solutol® HS 15.

Methodology:

  • Preparation: Add an excess amount of the API (e.g., 10-20 mg) to separate 2 mL vials. This ensures that a saturated solution is achieved.

  • Solvent Addition: Add 1 mL of each test solvent to the corresponding vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a controlled temperature (e.g., 25°C). Allow the slurries to agitate for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess, undissolved solid.

  • Sample Collection: Carefully pipette a known volume (e.g., 100 µL) of the clear supernatant from each vial. Be cautious not to disturb the solid pellet.

  • Dilution & Analysis: Dilute the supernatant samples with an appropriate solvent (compatible with your HPLC mobile phase) to a concentration within the calibration range of your analytical method.

  • Quantification: Analyze the diluted samples by HPLC to determine the concentration of the dissolved API. The resulting concentration is the equilibrium solubility in that solvent.

Causality: This protocol establishes a baseline for the API's solubility. Low aqueous solubility (<0.1 mg/mL) confirms the need for enhancement techniques. High solubility in co-solvents like PG or PEG 400 indicates that a co-solvent system is a viable approach.[4]

Formulation Development Strategy

For early-stage research, the goal is to develop a simple, safe, and effective formulation that can be prepared consistently. Given the API's lipophilic nature, a co-solvent/surfactant system is an excellent starting point.[2][3] Co-solvents like PG and PEG 400 work by reducing the polarity of the aqueous vehicle, while surfactants like Polysorbate 80 can form micelles to encapsulate the drug, preventing precipitation upon dilution in the bloodstream.[9]

Diagram 1: Formulation Strategy Workflow

G start Start: API Received preform Pre-formulation: Physicochemical Characterization (Protocol 1) start->preform sol_check Aqueous Solubility > Target Dose? preform->sol_check simple_sol Formulate as Simple Aqueous Solution sol_check->simple_sol Yes complex_strat Evaluate Solubilization Strategies sol_check->complex_strat No end_simple Final Formulation simple_sol->end_simple cosolvent Co-solvents (PG, PEG 400, Ethanol) complex_strat->cosolvent surfactant Surfactants (Polysorbate 80, Solutol HS15) complex_strat->surfactant cyclodextrin Complexation (Cyclodextrins) complex_strat->cyclodextrin optimize Optimize Lead Formulation (Co-solvent/Surfactant Blend) cosolvent->optimize surfactant->optimize cyclodextrin->optimize qc Characterization & QC (Protocols 2, 3, 4) optimize->qc end_complex Final Formulation qc->end_complex

Caption: Decision workflow for selecting an IV formulation strategy.

Table 2: Common Excipients for Parenteral Formulations
Excipient ClassExampleTypical Concentration Range (%)Function
Co-solvent Propylene Glycol (PG)10 - 60%Primary solubilizer
Co-solvent Polyethylene Glycol 40010 - 50%Primary solubilizer
Co-solvent Ethanol5 - 15%Co-solubilizer
Surfactant Polysorbate 80 (Tween® 80)0.5 - 5%Wetting agent, prevents precipitation
Surfactant Solutol® HS 151 - 20%Solubilizer and emulsifier
Tonicity Agent Dextrose~5%Adjusts osmolality to be isotonic
Tonicity Agent Sodium Chloride~0.9%Adjusts osmolality to be isotonic

Source: Adapted from[4][9][10]

Preparation of a Prototype Formulation

Objective: To prepare a 10 mL batch of a 2 mg/mL IV formulation of the API using a co-solvent/surfactant system.

Important: This protocol must be performed in a sterile environment (e.g., a laminar flow hood) using aseptic techniques to prevent microbial contamination.[11]

Materials:

  • API (20 mg)

  • Propylene Glycol (PG), USP grade

  • Polysorbate 80, USP grade

  • Water for Injection (WFI), USP grade

  • Sterile 20 mL glass vial with stopper and crimp cap

  • Sterile magnetic stir bar

  • Sterile 0.22 µm syringe filter

  • Sterile syringes and needles

Prototype Formulation Composition:

ComponentConcentrationAmount for 10 mL
API2 mg/mL20 mg
Propylene Glycol40% (v/v)4.0 mL
Polysorbate 802% (v/v)0.2 mL
Water for Injectionq.s. to 100%q.s. to 10.0 mL

Methodology:

  • Preparation of Vehicle: In the sterile 20 mL vial, combine 4.0 mL of Propylene Glycol and 0.2 mL of Polysorbate 80. Add the sterile magnetic stir bar.

  • API Dissolution: Aseptically weigh and add 20 mg of the API to the vehicle. Cap the vial and stir gently until the API is fully dissolved. A clear solution should be obtained.

  • Aqueous Addition: Slowly add approximately 5.0 mL of WFI to the vial while stirring. The solution may become transiently cloudy but should clear upon mixing.

  • Final Volume Adjustment: Remove the stir bar. Carefully add WFI to bring the final volume to exactly 10.0 mL (q.s. - quantum sufficit).

  • Sterile Filtration: Using a sterile syringe, draw up the entire solution and pass it through a sterile 0.22 µm syringe filter into a final sterile vial. This step removes any potential microbial contamination and fine particulates.

  • Sealing: Aseptically place the sterile stopper onto the vial and secure it with an aluminum crimp cap.

  • Labeling: Label the final product clearly with the API name, concentration, batch number, and date of preparation.[11]

Characterization and Quality Control

Once prepared, the formulation must be rigorously tested to ensure it meets critical quality attributes for safety and performance.[12][13]

Diagram 2: Quality Control Testing Workflow

G cluster_physchem Physical & Chemical Tests cluster_safety Safety & Performance Tests start Formulation Batch (10 mL Prototype) visual Visual Inspection (Clarity, Color) start->visual ph_osmo pH & Osmolality visual->ph_osmo hplc HPLC Assay & Purity (Stability-Indicating) ph_osmo->hplc svp Sub-Visible Particles (Light Obscuration) hplc->svp stability In-Use Stability & Compatibility Study svp->stability release Release for Pre-Clinical Studies stability->release

Caption: Sequential workflow for quality control testing of the IV formulation.

Protocol 2: Physical and Chemical Characterization

Objective: To confirm the formulation's basic physical properties and the concentration of the API.

Tests:

  • Appearance: Visually inspect the solution against a black and white background. It should be clear, colorless, and free of visible particles.[14]

  • pH: Measure the pH using a calibrated pH meter. The target is typically near physiological pH (6.5-7.5) to minimize injection site irritation.[15]

  • Osmolality: Measure using an osmometer. The target is typically 280-320 mOsm/kg to be isotonic with blood.

  • Assay and Purity (HPLC): Use a validated, stability-indicating HPLC method to quantify the API concentration and detect any degradation products or impurities.[14] The assay result should be within 95-105% of the target concentration (2 mg/mL).

Protocol 3: Sub-Visible Particle Analysis

Objective: To quantify the number of sub-visible particles, which are a critical safety concern for parenteral products as they can cause embolism.[16]

Method:

  • Use a light obscuration particle counter (e.g., HIAC system) according to USP <788> guidelines.

  • The formulation must meet the compendial limits: not more than 6000 particles ≥10 µm per container and not more than 600 particles ≥25 µm per container.[17]

Protocol 4: In-Use Stability and Compatibility Assessment

Objective: To simulate the conditions of clinical use and ensure the API remains stable and soluble upon dilution in common infusion fluids.[18]

Methodology:

  • Dilution: Prepare two dilutions by adding a known volume of the formulation to separate IV bags of 0.9% Sodium Chloride (Normal Saline) and 5% Dextrose in Water (D5W). A typical final concentration for infusion might be 0.1 mg/mL.

  • Storage: Store the prepared IV bags at room temperature under normal lighting conditions.

  • Time Points: Test samples immediately after preparation (T=0) and at subsequent time points (e.g., 4, 8, and 24 hours).

  • Analysis: At each time point, perform the following tests on samples from each IV bag:

    • Visual Inspection for any precipitation, haze, or color change.[14]

    • HPLC analysis to determine the API concentration (assay). A significant drop (>5-10%) indicates chemical instability or physical adsorption to the IV bag/tubing.[14]

    • pH measurement.

Causality: This study is critical for providing handling instructions. It establishes the "in-use time" or beyond-use date after the product has been opened and prepared for administration, ensuring patient safety.[18][19]

Data Interpretation and Specifications

All data from the characterization and stability studies should be compiled and compared against pre-defined acceptance criteria.

Table 3: Example Specifications for Final Formulation
Test ParameterSpecification
Appearance Clear, colorless solution, free from visible particles
Assay 95.0% - 105.0% of label claim (1.9 - 2.1 mg/mL)
pH 6.5 - 7.5
Sub-Visible Particles (≥10 µm) ≤ 6000 particles/container
Sub-Visible Particles (≥25 µm) ≤ 600 particles/container
Bacterial Endotoxins Report results (must be below calculated limit)
Sterility Must pass sterility test (no microbial growth)
In-Use Stability (24h in NS/D5W) Assay: 95.0% - 105.0% of initial; No visible precipitation

Note: Sterility and Endotoxin testing are mandatory for any formulation intended for in-vivo use and must be performed according to pharmacopeial methods (e.g., USP <71> and <85>).[20]

Safety and Handling

Given that the toxicological properties of 3-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)propanamide are unknown, all handling should occur in a controlled laboratory environment (e.g., a chemical fume hood).[8] Personnel should wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and gloves. All waste should be disposed of as hazardous chemical waste.

References

  • Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 21(2), 201–230. [Link]

  • Li, P., & Zhao, L. (2009). Recent advances in intravenous delivery of poorly water-soluble compounds. Expert Opinion on Drug Delivery, 6(12), 1241-1256. [Link]

  • Slideshare. (n.d.). Analysis of parenteral dosage forms. [Link]

  • PharmaTutor. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. [Link]

  • American Pharmaceutical Review. (2018). Current Status of Analytical Techniques for Characterization of Protein Stability. [Link]

  • Pharmaguideline. (2025). Understanding the Stability of Injectable Products. [Link]

  • U.S. Pharmacist. (2023). Evaluating, Reporting on Pharmaceutical IV Stability, Compatibility. [Link]

  • ProJect Pharmaceutics. (n.d.). In-use Stability Studies for Injectables. [Link]

  • Sane, R. T., et al. (2025). Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product. Pharmaceuticals, 18(2), 193. [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. [Link]

  • IJTSRD. (2021). Some Quality Control Analysis Parameters of Parenteral Formulations. [Link]

  • MDPI. (2022). Process Analytical Technology for the Production of Parenteral Lipid Emulsions According to Good Manufacturing Practices. [Link]

  • Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

  • Academia.edu. (n.d.). Some Quality Control Analysis Parameters for Parenteral Formulations. [Link]

  • Mehmood, Y., & Farooq, U. (2015). Excipients Use in Parenteral and Lyophilized Formulation Development. World Journal of Pharmacy and Pharmaceutical Sciences, 4(8), 19-38. [Link]

  • Fan, W., et al. (2018). The Safety of Intravenous Drug Delivery Systems: Update on Current Issues Since the 2009 Consensus Development Conference. Journal of Infusion Nursing, 41(5), 304-311. [Link]

  • Park, K. (2003). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Technology. [Link]

  • Gattefossé. (n.d.). Excipients for solubility and bioavailability enhancement. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21125447, Mmdppa. [Link]

  • Singh, B., et al. (2020). Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development. Pharmaceutics, 12(11), 1093. [Link]

  • Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]

  • U.S. Food and Drug Administration. (2009). Guidance for Industry: Q8(R2) Pharmaceutical Development. [Link]

  • Martínez-Lubián, F., et al. (2017). Intravenous medicine preparation technique training programme for nurses in clinical areas. European Journal of Hospital Pharmacy, 24(3), 183-186. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 787930, (2R)-3-(1,3-benzodioxol-5-yl)-2-methylpropanal. [Link]

  • Agno Pharmaceuticals. (2023). Complete Guide To Pre-Clinical Drug Product Manufacturing. [Link]

  • Patheon Pharma Services. (2026). Pharmaceutical Formulation Development: Principles & Process. [Link]

Sources

Application Note: High-Precision GC-MS Quantification of Bioactive Alkamides Using 3-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)propanamide as an Internal Standard

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmacognosists, and Drug Development Scientists Matrix: Plant Extracts (Acmella oleracea, Piper nigrum, Zanthoxylum spp.) Analytes: Polyunsaturated Alkamides (Spilanthol, Piperine, Sanshools, Pellitorine)

Introduction & Analytical Challenge

Bioactive alkamides—such as spilanthol from the "toothache plant" (Acmella oleracea), piperine from black pepper (Piper nigrum), and sanshools from Sichuan pepper (Zanthoxylum spp.)—are highly valued in pharmacognosy for their analgesic, anti-inflammatory, and bioavailability-enhancing properties[1].

Quantifying these compounds via Gas Chromatography-Mass Spectrometry (GC-MS) presents a unique analytical challenge. Natural alkamides are typically polyunsaturated (containing multiple conjugated double bonds, such as the 2E,6Z,8E configuration in spilanthol). When exposed to the high temperatures of a GC inlet (typically 250°C–280°C), these unsaturated chains are highly susceptible to thermal degradation and cis/trans isomerization. This phenomenon creates peak broadening, split peaks, and inconsistent quantitative recoveries [2].

To correct for matrix effects and thermal inconsistencies, a robust internal standard (IS) is required. This application note details the use of 3-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)propanamide (also known as dihydrofagaramide) as the premier reference standard for alkamide quantification.

Chemical Rationale: The Superiority of Dihydrofagaramide

The selection of an internal standard must satisfy the principle of structural homology while avoiding the chemical pitfalls of the target analytes. 3-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)propanamide is the ideal IS for the following mechanistic reasons:

  • Structural Homology (Extraction Parity): The compound features a 1,3-benzodioxole (piperonyl) head group and an N-isobutylamide tail. This perfectly mimics the amphiphilic nature of natural alkamides, ensuring identical partitioning behavior during liquid-liquid extraction (LLE) or solid-phase extraction (SPE) [3].

  • Aliphatic Saturation (Thermal Stability): Unlike natural fagaramide or spilanthol, the propanamide backbone of this standard is fully saturated. The absence of double bonds completely eliminates the risk of thermal isomerization at the GC inlet, yielding a sharp, perfectly Gaussian peak that serves as a reliable retention time (RT) anchor.

  • Distinctive MS Fragmentation: Under 70 eV Electron Ionization (EI), the molecule undergoes predictable cleavage, yielding a highly stable 1,3-benzodioxol-5-ylmethyl cation base peak at m/z 135. This allows for highly selective Selected Ion Monitoring (SIM) without cross-talk from endogenous plant matrix ions [4].

G M Molecular Ion [M]+ m/z 249 (Dihydrofagaramide) F1 Benzyl Cleavage (Base Peak) m/z 135 (1,3-benzodioxol-5-ylmethyl cation) M->F1 - C7H14NO (114 Da) F2 Amide Cleavage m/z 114 (N-isobutylpropanamide radical) M->F2 - C8H7O2 (135 Da) F3 Tropylium Rearrangement m/z 77 / 91 F1->F3 - CO / H2O

Caption: Primary EI-MS fragmentation pathways of 3-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)propanamide.

Experimental Protocols

Standard and Reagent Preparation
  • Internal Standard Stock Solution: Dissolve 10.0 mg of 3-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)propanamide in 10 mL of LC-MS grade methanol to yield a 1 mg/mL stock. Store at -20°C in amber glass.

  • Working IS Solution: Dilute the stock to 50 µg/mL in n-hexane.

  • Calibration Curve: Prepare mixed standards of target alkamides (e.g., spilanthol, piperine) ranging from 0.5 to 100 µg/mL. Spike each calibration level with a constant 10 µg/mL of the IS.

Sample Extraction Workflow (Self-Validating)

To ensure the protocol is self-validating, a matrix blank (unspiked solvent) and an IS-only blank must be run prior to sample analysis to rule out endogenous presence of the IS in the specific plant chemotype.

  • Homogenization: Lyophilize and mill the plant material (e.g., Acmella oleracea flower heads) to a fine powder (<40 mesh).

  • Spiking: Weigh exactly 100.0 mg of the powder into a 15 mL PTFE-lined centrifuge tube. Add 200 µL of the Working IS Solution (yielding a final IS mass of 10 µg).

  • Extraction: Add 2.0 mL of an optimized extraction solvent (e.g., 70:30 Hexane:Ethanol v/v) [5].

  • Sonication: Sonicate in a water bath at 35°C for 20 minutes to facilitate cellular disruption and amphiphilic partitioning.

  • Clarification: Centrifuge at 5,000 × g for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter directly into a 2 mL GC autosampler vial.

G A Plant Material (Lyophilized Powder) B Spike with IS (Dihydrofagaramide) A->B C Solvent Extraction (Hexane/Ethanol + Sonication) B->C D GC Separation (HP-5MS Column) C->D E EI-MS Detection (SIM Mode) D->E F Data Analysis & Ratio Quantification E->F

Caption: GC-MS Analytical Workflow for Alkamide Quantification using Dihydrofagaramide as an IS.

GC-MS Instrumental Parameters

To prevent the thermal degradation of polyunsaturated analytes while ensuring the volatilization of the heavier piperine analogs, a carefully ramped temperature gradient is strictly required.

Table 1: GC-MS Operating Conditions
ParameterSpecification / SettingCausality / Rationale
System Agilent 7890B GC / 5977B MSDHigh-resolution quadrupole required for exact mass filtering.
Column HP-5MS (30 m × 0.25 mm, 0.25 µm)5% phenyl phase provides optimal selectivity for aromatic alkamides.
Carrier Gas Helium (99.999%), 1.2 mL/minConstant flow ensures stable retention times across the thermal gradient.
Injection 1.0 µL, Splitless modeMaximizes sensitivity for trace alkamides in complex matrices.
Inlet Temp 250°CHigh enough to volatilize piperine; low enough to minimize spilanthol isomerization.
Oven Program 60°C (hold 1 min) 15°C/min to 220°C 5°C/min to 280°C (hold 5 min)Slower ramp through 220°C–280°C resolves structural isomers of sanshools.
Transfer Line 280°CPrevents cold-trapping of high-boiling alkamides before the MS source.
Ion Source / eV EI, 230°C / 70 eVStandardized hard ionization for reproducible fragmentation libraries.
Table 2: SIM Parameters for Target Alkamides vs. Internal Standard

Data analysis relies on the ratio of the analyte's target ion area to the IS target ion area. The saturated nature of 3-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)propanamide ensures its peak area remains perfectly linear across a dynamic range of 0.1 to 500 µg/mL.

AnalyteFormulaApprox. RT (min)Target Ion (SIM)Qualifier Ions
Pellitorine C 14​ H 25​ NO14.2m/z 81152, 223
Spilanthol C 14​ H 23​ NO15.8m/z 81141, 221
Dihydrofagaramide (IS) C 14​ H 19​ NO 3​ 18.4 m/z 135 114, 249
Piperine C 17​ H 19​ NO 3​ 24.1m/z 285115, 201
Hydroxy- α -sanshool C 16​ H 25​ NO 2​ 26.3m/z 152107, 263

Data Interpretation & Quality Control

  • System Suitability: The peak asymmetry factor for the IS (Dihydrofagaramide) must be between 0.9 and 1.1. Tailing indicates active sites in the GC liner, which will disproportionately degrade the unsaturated target alkamides.

  • Quantification: Calculate the concentration of the target alkamides using the internal standard method equation:

    Canalyte​=(Areaanalyte​/AreaIS​)×CIS​×ResponseFactor
  • Matrix Effect Evaluation: Compare the slope of a calibration curve prepared in pure solvent against one prepared in a matrix extract (post-extraction spiked). The robust nature of the m/z 135 ion from the IS typically yields a matrix effect of < 5%, proving its efficacy in complex botanical extracts.

References

  • Agilent Technologies. (2020). Black Pepper Authenticity Workflow Using the High Resolution Agilent 7250 GC/Q-TOF. Retrieved from[Link]

  • Jansen, R.K., et al. (2024). Natural Deep Eutectic Solvents for the Extraction of Spilanthol from Acmella oleracea (L.). MDPI Molecules. Retrieved from[Link]

  • National Institutes of Health (NIH) / PMC. (2025). GC-MS-Identified Alkamides and Evaluation of the Anti-Inflammatory, Antibacterial, and Antioxidant Activities of Wild Acmella radicans. Retrieved from[Link]

  • ACS Publications. (2021). High-Throughput Detection of an Alkaloidal Plant Metabolome in Plant Extracts Using LC-ESI-QTOF-MS. Journal of Proteome Research. Retrieved from[Link]

Application Note & Protocols: A Tiered Strategy for Characterizing the Cell Permeability of 3-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The assessment of cell permeability is a cornerstone of modern drug discovery, directly influencing a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile and, ultimately, its therapeutic potential. This guide provides a comprehensive, tiered strategy for characterizing the cell permeability of the novel compound 3-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)propanamide. Structurally related to piperine and other bioactive molecules containing the 1,3-benzodioxole moiety, this compound warrants a thorough investigation of both passive diffusion and potential interactions with active transport mechanisms.[1][2] We present an integrated workflow beginning with a high-throughput screen for passive permeability using the Parallel Artificial Membrane Permeability Assay (PAMPA), followed by detailed characterization of active transport and efflux liability using gold-standard cell-based models: the Caco-2 and MDCK-MDR1 assays.[3][4] This document furnishes detailed protocols, explains the rationale behind experimental choices, and provides frameworks for data interpretation to guide researchers in obtaining robust and actionable permeability data.

Introduction: The Critical Role of Permeability

A therapeutic agent's journey to its target is fraught with biological barriers, the most fundamental of which is the cell membrane. Poor permeability can halt the development of an otherwise potent compound. Therefore, early and accurate assessment of a molecule's ability to traverse these lipid bilayers is paramount.[5][6]

The subject of this guide, 3-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)propanamide , possesses a 1,3-benzodioxole core. This functional group is present in numerous natural products and synthetic compounds, including piperine analogs known to interact with efflux transporters like P-glycoprotein (P-gp), a key player in multidrug resistance and a determinant of bioavailability.[7][8] This structural alert necessitates a multi-faceted approach to permeability assessment.

We advocate for a tiered workflow that efficiently allocates resources by first clarifying the mechanism of transport:

  • Tier 1 (PAMPA): Rapidly determines passive, transcellular permeability, providing a baseline for the compound's intrinsic ability to cross a lipid environment without the complexity of transporters.[9][10]

  • Tier 2 (Cell-Based Assays): Employs Caco-2 and MDCK-MDR1 cell monolayers to model the human intestinal barrier and identify specific interactions with efflux transporters like P-gp, respectively.[3][11][12]

This strategic progression, from a simple artificial membrane to complex, biologically relevant models, ensures a comprehensive understanding of the compound's permeability profile.

Tier 1: Passive Permeability via Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a cost-effective, high-throughput assay that isolates passive diffusion, a crucial mechanism for drug absorption.[10][13] It measures the diffusion of a compound from a donor well, through a filter coated with a lipid-in-dodecane solution (the artificial membrane), into an acceptor well.[9][14]

Principle of PAMPA

The assay quantifies the rate at which a compound crosses a non-biological, lipid-infused membrane. This provides a clean measurement of passive transcellular permeability, free from the influence of active transport or paracellular flux.[9][10] By tailoring the lipid composition, the artificial membrane can be designed to mimic different biological barriers, such as the gastrointestinal (GI) tract or the blood-brain barrier (BBB).[9]

Experimental Protocol: PAMPA-GIT

Materials:

  • 96-well MultiScreen PAMPA filter plate (e.g., Millipore MAIPN4550) (Donor Plate)

  • 96-well PTFE acceptor plate

  • Test Compound: 10 mM stock of 3-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)propanamide in DMSO

  • Control Compounds: 10 mM stocks of known high-permeability (e.g., Propranolol) and low-permeability (e.g., Atenolol) compounds in DMSO

  • Lipid Solution: 1% (w/v) Lecithin in dodecane

  • Assay Buffer: Phosphate Buffered Saline (PBS), pH 7.4

  • Analysis Plate: 96-well UV-transparent plate

Methodology:

  • Prepare Lipid Membrane: Using a multichannel pipette, gently dispense 5 µL of the 1% lecithin/dodecane solution onto the membrane of each well in the donor plate. Allow the solution to permeate the filter for 5 minutes. Do not allow it to evaporate completely.

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

  • Prepare Dosing Solutions:

    • Prepare a 500 µM intermediate dilution of the test and control compounds by adding 10 µL of the 10 mM DMSO stock to 190 µL of PBS.

    • Create the final 10 µM dosing solution by adding 10 µL of the 500 µM intermediate solution to 490 µL of PBS. This results in a final DMSO concentration of 0.2%, minimizing solvent effects.

  • Start the Assay:

    • Add 150 µL of the final dosing solution to each well of the lipid-coated donor plate.

    • Carefully place the donor plate onto the acceptor plate, creating a "sandwich". Ensure the bottom of the donor plate's wells makes contact with the buffer in the acceptor plate.

    • Incubate the plate assembly at room temperature (25°C) for 16-18 hours in a chamber with a lid to minimize evaporation.[10][14]

  • Sample Collection & Analysis:

    • After incubation, carefully separate the donor and acceptor plates.

    • Collect samples from the donor and acceptor wells for concentration analysis. Prepare an equilibrium standard by combining 75 µL from the donor well and 150 µL from the acceptor well.

    • Determine the concentration of the compound in the donor (C_D(t)), acceptor (C_A(t)), and equilibrium samples using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

Data Analysis & Interpretation

The apparent permeability coefficient (Pₑ) is calculated using the following equation:

Pₑ (cm/s) = - (V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - C_A(t) / C_equilibrium)

Where:

  • V_D = Volume of donor well (0.15 cm³)

  • V_A = Volume of acceptor well (0.3 cm³)

  • A = Area of the membrane (e.g., 0.24 cm²)

  • t = Incubation time in seconds (e.g., 18 hours = 64,800 s)[14]

  • C_A(t) = Compound concentration in the acceptor well at time t

  • C_equilibrium = Compound concentration after reaching equilibrium

Compound ClassExpected Pₑ (x 10⁻⁶ cm/s)Interpretation
Low Permeability< 1.0Poor passive absorption
Medium Permeability1.0 - 10.0Moderate passive absorption
High Permeability> 10.0High passive absorption
Hypothetical Result for Test Compound ~8.5 Suggests moderate-to-high passive permeability, warranting further investigation into active transport.

Tier 2: Cell-Based Permeability & Efflux Assessment

While PAMPA provides data on passive diffusion, cell-based assays are essential for understanding the complex interplay of passive and active transport mechanisms that govern drug absorption in vivo.[15][16]

Part A: Caco-2 Permeability Assay for Intestinal Absorption

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is the industry gold standard for predicting oral drug absorption.[3][12] When cultured on semi-permeable filter supports, Caco-2 cells differentiate over ~21 days into a polarized monolayer of enterocytes that exhibit tight junctions and express key transporters found in the human small intestine.[17]

G cluster_prep Monolayer Preparation (21 Days) cluster_qc Quality Control cluster_exp Bidirectional Transport Experiment cluster_analysis Analysis seed Seed Caco-2 cells on Transwell® inserts culture Culture for 21 days (media change every 2-3 days) seed->culture teer Measure TEER (>200-300 Ω·cm²) culture->teer ly Lucifer Yellow Assay (Papp < 0.5 x 10⁻⁶ cm/s) teer->ly ab A→B Transport (Apical to Basolateral) ly->ab ba B→A Transport (Basolateral to Apical) ly->ba lcms Quantify compound via LC-MS/MS ab->lcms ba->lcms calc Calculate Papp (A→B, B→A) and Efflux Ratio (ER) lcms->calc

Caption: Caco-2 Permeability Assay Workflow.

Materials:

  • Caco-2 cells (passage 30-45)

  • 24-well Transwell® plates (0.4 µm pore size)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% NEAA, 1% Pen-Strep)

  • Transport Buffer: Hanks' Balanced Salt Solution (HBSS) with 25 mM glucose, pH 7.4[18]

  • Lucifer Yellow (LY) solution for integrity testing

  • TEER meter (e.g., Millicell® ERS-2)

  • Test Compound: 10 mM stock in DMSO

  • Control Compounds (e.g., Propranolol - high permeability, Atenolol - low permeability, Digoxin - P-gp substrate)

Methodology:

  • Cell Seeding and Culture:

    • Seed Caco-2 cells onto the apical (upper) chamber of Transwell® inserts at a density of ~1.5 x 10⁵ cells/well.[17]

    • Culture for 21-25 days in a humidified incubator (37°C, 5% CO₂), changing the medium in both apical and basolateral chambers every 2-3 days.[17]

  • Monolayer Integrity Check (Pre-Assay):

    • On the day of the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use monolayers with TEER values ≥ 300 Ω·cm².[19]

    • Wash monolayers with pre-warmed (37°C) Transport Buffer. Equilibrate for 20-30 minutes.

  • Transport Experiment (performed in triplicate):

    • Prepare a 10 µM dosing solution of the test compound and controls in Transport Buffer (final DMSO ≤ 1%).

    • For A→B Transport (Absorption):

      • Add 0.3 mL of the dosing solution to the apical chamber.[18]

      • Add 1.2 mL of fresh Transport Buffer to the basolateral chamber.[18]

    • For B→A Transport (Efflux):

      • Add 1.2 mL of the dosing solution to the basolateral chamber.[18]

      • Add 0.3 mL of fresh Transport Buffer to the apical chamber.[18]

  • Incubation and Sampling:

    • Incubate the plates at 37°C on an orbital shaker (e.g., 50 rpm).[18]

    • At specified time points (e.g., 30, 60, 90, 120 min), take a 100 µL sample from the receiver chamber and immediately replace it with an equal volume of fresh, pre-warmed Transport Buffer.

    • At the end of the experiment, take a sample from the donor chamber.

  • Monolayer Integrity Check (Post-Assay):

    • After the final time point, perform a Lucifer Yellow (LY) leak test to confirm monolayer integrity was maintained. The apparent permeability of LY should be < 0.5 x 10⁻⁶ cm/s.

  • Sample Analysis:

    • Analyze the concentration of the compound in all collected samples using a validated LC-MS/MS method.

The apparent permeability coefficient (Papp) is calculated as:

Papp (cm/s) = (dQ/dt) / (A * C₀)

Where:

  • dQ/dt = Rate of compound appearance in the receiver chamber (µmol/s)

  • A = Surface area of the Transwell® membrane (e.g., 0.33 cm²)

  • C₀ = Initial concentration in the donor chamber (µmol/cm³)

The Efflux Ratio (ER) is then calculated:

ER = Papp (B→A) / Papp (A→B)

Papp (A→B) (x 10⁻⁶ cm/s)Permeability ClassEfflux Ratio (ER)Interpretation
< 1.0Low< 2.0Low absorption, no significant efflux.
1.0 - 10.0Moderate≥ 2.0Moderate absorption, potential substrate for efflux transporters.
> 10.0High≥ 2.0High absorption, but bioavailability may be limited by active efflux.
Hypothetical Result for Test Compound 9.5 3.1 High intrinsic permeability, but is a likely substrate for an efflux transporter (e.g., P-gp).
Part B: MDCK-MDR1 Assay for P-gp Substrate Identification

If the Caco-2 assay suggests efflux (ER ≥ 2), a more specific assay is needed to confirm the transporter involved. The MDCK-MDR1 cell line is a powerful tool for this purpose. These are canine kidney cells transfected with the human MDR1 gene, causing them to overexpress P-gp.[4][11]

By comparing the bidirectional transport of a compound across the MDCK-MDR1 monolayer, a high B→A flux indicates P-gp mediated efflux.[4] This can be confirmed by running the assay in the presence of a known P-gp inhibitor (e.g., Verapamil or Cyclosporin A).[4] A significant reduction in the efflux ratio in the presence of the inhibitor is strong evidence that the compound is a P-gp substrate.

The protocol is very similar to the Caco-2 assay, with key differences:

  • Cell Culture: MDCK-MDR1 cells form a tight monolayer more rapidly, typically within 4-5 days.[11][20]

  • TEER Values: Confluent MDCK-MDR1 monolayers often have lower TEER values than Caco-2 cells, but should still be consistently >200 Ω·cm² to ensure monolayer integrity.[4][5]

  • Inhibitor Arm: The experiment must be run in parallel with and without a P-gp inhibitor. A typical concentration for Verapamil is 50-100 µM. The inhibitor is added to both the apical and basolateral chambers 30-60 minutes prior to and during the transport experiment.

Calculate the Papp (A→B), Papp (B→A), and Efflux Ratio (ER) as described for the Caco-2 assay, both in the absence and presence of the P-gp inhibitor.

ConditionPapp (A→B) (x 10⁻⁶ cm/s)Papp (B→A) (x 10⁻⁶ cm/s)Efflux Ratio (ER)
- Verapamil 9.235.03.8
+ Verapamil (100 µM) 10.111.51.1

Interpretation: The high efflux ratio (3.8) is significantly reduced to near unity (1.1) in the presence of Verapamil. This result strongly confirms that 3-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)propanamide is a substrate of the P-gp efflux transporter.

Integrated Permeability Strategy & Conclusion

This tiered approach provides a comprehensive and logical pathway for characterizing the permeability of a novel compound.

Sources

Troubleshooting & Optimization

Technical Support Center: Resolving Co-elution in the Chromatography of 3-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the chromatographic analysis of 3-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)propanamide. This guide is designed for researchers, analytical chemists, and drug development professionals who are encountering challenges with co-eluting peaks during method development and routine analysis. Here, we provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you achieve baseline resolution and ensure the accuracy of your results.

Introduction: The Challenge of Co-elution

Co-elution, where two or more compounds elute from a chromatographic column at the same time, is a significant obstacle to accurate quantification and identification.[1] For a molecule like 3-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)propanamide, which possesses both aromatic (benzodioxole) and polar amide functionalities, co-elution with starting materials, byproducts, or degradants is a common issue.

The key to resolving co-elution lies in manipulating the three fundamental factors of chromatographic separation, as defined by the resolution equation: Efficiency (N) , Selectivity (α) , and Retention Factor (k') .[2] This guide is structured to help you systematically address each of these factors to resolve your separation challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: How can I confirm that I have a co-elution problem? My peak looks symmetrical.

Even a perfectly symmetrical peak can hide a co-eluting impurity.[2] Visual inspection is the first step, but it's not foolproof. Look for subtle signs like peak shoulders or tailing that deviates from a perfect Gaussian shape.[2] For definitive confirmation, more advanced detection methods are required.

Troubleshooting Steps:

  • Peak Purity Analysis with a Diode Array Detector (DAD/PDA): A DAD or PDA detector acquires UV-Vis spectra across the entire peak. If the spectra at the upslope, apex, and downslope of the peak are identical, the peak is likely pure.[2] If the spectra differ, it's a strong indication of a co-eluting species with a different chromophore.

  • Mass Spectrometry (LC-MS) Analysis: Mass spectrometry is a powerful tool for detecting co-elution.[2] By monitoring the mass-to-charge ratio (m/z) across the peak, you can determine if more than one compound is present. If the mass spectrum changes across the peak's profile, co-elution is confirmed.[1]

Q2: I've confirmed co-elution. What are the first and simplest adjustments I should make to my method?

The most straightforward approach is to modify the mobile phase composition, which primarily influences the retention factor (k') and selectivity (α).[3]

Troubleshooting Steps:

  • Adjust Mobile Phase Strength (Isocratic Elution): For isocratic methods, a simple first step is to decrease the strength of the organic solvent (e.g., increase the percentage of water or aqueous buffer).[3] This increases the retention time of all analytes, providing more time for them to separate on the column. Aim for a retention factor (k') between 2 and 10 for your main peak to ensure it is well-retained and has a good opportunity to separate from impurities.[2]

  • Optimize the Gradient Slope (Gradient Elution): If you are using a gradient, a shallower gradient is often the key to better resolution.[4] By slowing the rate at which the organic solvent percentage increases, you give closely eluting compounds more opportunity to separate. Consider adding an isocratic hold at a specific solvent composition if you know the approximate elution window of the critical pair.

Q3: I've tried adjusting my gradient and solvent strength, but the peaks are still not resolved. What's next?

If basic mobile phase adjustments are insufficient, the next step is to alter the "chemistry" of the separation by changing the mobile phase components or pH. This directly targets the selectivity (α) of the method.[2]

Troubleshooting Steps:

  • Change the Organic Modifier: Switching between acetonitrile and methanol can significantly alter selectivity.[4] These solvents have different properties and interact with analytes and the stationary phase in unique ways, which can change the elution order and resolve co-eluting peaks.

  • Modify Mobile Phase pH: The pH of the mobile phase is a powerful tool for manipulating the retention of ionizable compounds.[5][6] While the benzodioxole ring is neutral, the amide group in your analyte can have different charge states depending on the pH. Adjusting the pH can change the polarity of your analyte and any ionizable impurities, leading to significant shifts in retention and improved resolution.[7]

    • Best Practice: To ensure a robust and reproducible method, use a buffer and operate at a pH that is at least 1.5-2 pH units away from the pKa of your analyte and any impurities.[5][8] This ensures they are in a single, stable ionic form (either fully ionized or fully unionized).

Q4: Mobile phase optimization isn't enough. Could my column be the problem? How do I select a better stationary phase?

Yes, if mobile phase optimization fails, the stationary phase chemistry is the next logical variable to change. The choice of stationary phase has the most significant impact on selectivity.[9] A standard C18 column is a common starting point, but it may not be optimal for a molecule with the mixed characteristics of 3-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)propanamide.[8]

Recommended Stationary Phases:

Stationary PhasePrimary Interaction Mechanism(s)Rationale for 3-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)propanamide
C18 / C8 Hydrophobic (van der Waals) interactions.Standard starting point for reversed-phase. Good for general hydrophobicity.[10]
Phenyl (e.g., Phenyl-Hexyl) π-π interactions, hydrophobic interactions.Highly recommended. The phenyl rings on the stationary phase can interact strongly with the aromatic benzodioxole ring of the analyte, offering unique selectivity compared to aliphatic phases like C18.[10][11][12]
Polar-Embedded (e.g., RP-Amide) Hydrophobic interactions, hydrogen bonding, dipole-dipole interactions.The embedded polar group (e.g., an amide) can interact with the analyte's amide group, providing an alternative separation mechanism. This can be very effective for separating compounds with similar hydrophobicity but different polar functionalities.[8][13]
Pentafluorophenyl (PFP or F5) Aromatic, dipole-dipole, ion-exchange, and hydrophobic interactions.Offers a complex mix of interaction mechanisms, making it a powerful tool for separating aromatic and polar compounds that are difficult to resolve on other phases.[8][12]

Experimental Protocols & Workflows

Protocol 1: Systematic Approach to Resolving Co-elution

This protocol provides a structured workflow for tackling a co-elution problem.

  • Confirmation:

    • Inject the sample on a system equipped with a DAD/PDA or Mass Spectrometer.

    • Analyze the peak purity or mass spectra across the target peak to confirm co-elution.[2]

  • Initial Mobile Phase Optimization:

    • Scouting Gradient: Run a fast, broad gradient (e.g., 5% to 95% Acetonitrile in 15 minutes) to determine the elution window.[4]

    • Gradient Refinement: Based on the scouting run, design a shallower gradient around the elution time of the co-eluting peaks. For example, if the peaks elute at 40% Acetonitrile, try a gradient from 30% to 50% Acetonitrile over 20 minutes.

  • Selectivity Tuning:

    • Solvent Swap: Replace Acetonitrile with Methanol as the organic modifier and re-run the optimized gradient.[4]

    • pH Adjustment: Prepare mobile phases with buffered pH values (e.g., pH 3.0 using formic acid or phosphate buffer, and pH 7.0 using phosphate buffer). Run the optimized gradient at each pH to observe changes in selectivity.[3][5]

  • Stationary Phase Screening:

    • If selectivity tuning is unsuccessful, screen alternative column chemistries.

    • Based on the table above, select a Phenyl and a Polar-Embedded column.

    • Repeat the optimized gradient conditions on each new column to evaluate the separation.[8]

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting co-elution issues.

CoElution_Workflow start Co-Elution Suspected confirm Confirm with DAD or MS Peak Purity start->confirm is_coelution Co-Elution Confirmed? confirm->is_coelution adjust_mp Adjust Mobile Phase (Strength / Gradient) is_coelution->adjust_mp Yes end_no No Co-Elution is_coelution->end_no No resolved1 Resolved? adjust_mp->resolved1 change_selectivity Change Mobile Phase Selectivity (Solvent Type / pH) resolved1->change_selectivity No end_ok Problem Solved resolved1->end_ok Yes resolved2 Resolved? change_selectivity->resolved2 change_column Change Stationary Phase (e.g., Phenyl, Polar-Embedded) resolved2->change_column No resolved2->end_ok Yes resolved3 Resolved? change_column->resolved3 advanced Consider Advanced Techniques (2D-LC, Chiral Column) resolved3->advanced No resolved3->end_ok Yes end_fail Consult Specialist advanced->end_fail

Caption: A step-by-step troubleshooting workflow for resolving co-elution.

Q5: What if the co-eluting impurity is a stereoisomer?

The molecule 3-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)propanamide itself is not chiral. However, if you are dealing with a synthetic process where related chiral compounds may be present as impurities, standard reversed-phase chromatography will not separate them. Enantiomers have identical physical and chemical properties in a non-chiral environment and require a chiral environment for separation.[14][15]

Troubleshooting Steps:

  • Use a Chiral Stationary Phase (CSP): This is the most direct method for separating enantiomers.[16][17] Polysaccharide-based CSPs (e.g., those with cellulose or amylose derivatives) are widely used and are effective for a broad range of compounds.[18]

  • Chiral Mobile Phase Additives: While less common, adding a chiral selector to the mobile phase can also induce separation on a standard achiral column.

  • Indirect Method: This involves derivatizing your sample with a pure chiral reagent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column like a C18.[15]

References

  • International Journal of Pharmaceutical and Biological Science Archive. (2013). NEWER STATIONARY PHASES FOR REVERSE PHASE-LIQUID CHROMATOGRAPHIC ANALYSIS. [Link]

  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved from [Link]

  • Davis, A. (2020). Characterization of Aromatic Stationary Phases for Uses in High Performance Liquid Chromatography. University of South Alabama. [Link]

  • Axion Labs. (2025, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks [Video]. YouTube. [Link]

  • LCGC International. (2026, March 13). Back to Basics: The Role of pH in Retention and Selectivity. [Link]

  • Molecules. (2022). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. [Link]

  • Veeprho. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography. [Link]

  • ZirChrom Separations, Inc. (2004). Method Development Guide. [Link]

  • Chromatography Forum. (2014, July 3). Peak Fronting (Co elution) Troubleshooting. [Link]

  • MicroSolv Technology Corporation. (2026, February 15). Improving Separation of Peaks in RP HPLC. [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?[Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • ResearchGate. (2017, December 21). How can I separate drugs with carboxylic and drugs with amide group in a mixture by using HPLC?[Link]

  • Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool. [Link]

  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]

  • Periodica Polytechnica Chemical Engineering. (1981). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. Retrieved from [Link]

  • Waters Corporation. (n.d.). Impact of Mobile Phase pH on Reversed-Phase Column Selectivity for LC-MS Peptide Separations. Retrieved from [Link]

  • SciSpace. (n.d.). HPLC method development and validation: an overview. Retrieved from [Link]

  • International Journal of Molecular Sciences. (2021). Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis. [Link]

  • Wiley Online Library. (n.d.). Chiral Drug Separation. Retrieved from [Link]

  • Wiley Online Library. (2011). Chiral Separation Methods for Pharmaceutical and Biotechnological Products. [Link]

  • American Pharmaceutical Review. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]

  • National Center for Biotechnology Information. (n.d.). Chiral Drugs: An Overview. Retrieved from [Link]

  • IntechOpen. (2018, October 10). Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures. [Link]

  • ResearchGate. (2025, October 17). (PDF) Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis. [Link]

  • Kromasil. (n.d.). User's Guide - HPLC. Retrieved from [Link]

  • LCGC North America. (2014, August 22). Novel Phases for HPLC Separations. [Link]

  • Palacký University Olomouc. (n.d.). Separation methods: Chromatography. Retrieved from [Link]

  • Molecules. (2025, July 25). Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases: Enantiomer Elution Order. [Link]

  • Molecules. (2017, October 18). N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. [Link]

  • SIELC Technologies. (n.d.). Separation of 1,3-Benzodioxole, 5-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Molbank. (2025, August 25). N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. [Link]

Sources

Technical Support Center: Extraction & Quantification of 3-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: 3-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)propanamide (also known as dihydrofagaramide) Matrix Types: Plasma, Serum, Urine, and Tissue Homogenates Application: Pharmacokinetic (PK) profiling and Pharmacodynamic (PD) biomarker assays

Physicochemical Profiling & Extraction Strategy

Before troubleshooting, it is critical to understand the causality behind the extraction behavior of 3-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)propanamide.

  • Lipophilicity: The compound features an aliphatic isobutyl chain and a bulky aromatic system, resulting in high lipophilicity (estimated XLogP3 ~3.1, based on its natural analog fagaramide)[1].

  • Charge State: It is a neutral amide . Unlike basic amines, it will not ionize at physiological pH, rendering ion-exchange extraction strategies ineffective.

  • Chemical Stability: The molecule contains a 1,3-benzodioxole (methylenedioxy) ring. While stable under neutral conditions, this moiety is highly susceptible to cleavage into a catechol under strong acidic conditions combined with thermal stress.

Because this compound is actively investigated for its anti-inflammatory properties—specifically as a Prostaglandin E (PGE) synthase inhibitor[2]—maintaining absolute structural integrity during extraction from inflammatory models (e.g., carrageenan-induced matrices) is paramount.

Pathway Stimulus Inflammatory Stimulus (e.g., Carrageenan) PLA2 Phospholipase A2 (PLA2) Stimulus->PLA2 AA Arachidonic Acid PLA2->AA Cleaves membrane lipids COX Cyclooxygenase (COX-1 / COX-2) AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 mPGES1 Microsomal PGE Synthase-1 (mPGES-1) PGH2->mPGES1 PGE2 Prostaglandin E2 (Inflammation / Pain) mPGES1->PGE2 Inhibitor 3-(1,3-benzodioxol-5-yl)- N-(2-methylpropyl)propanamide Inhibitor->mPGES1 Inhibits

Pharmacological pathway showing the target of the analyte (mPGES-1 inhibition) in inflammatory models.

Troubleshooting & FAQs

Q: I am experiencing low recovery (<40%) when using hexane for Liquid-Liquid Extraction (LLE). How can I improve this? A: Hexane is a non-polar hydrocarbon that lacks the necessary dipole moment to efficiently solvate the amide carbonyl and the benzodioxole oxygens. You must match the solvent polarity to the analyte. Switch to a moderately polar halogenated solvent like Dichloromethane (DCM). Studies on structurally homologous benzodioxole-alkamides (such as piperine) demonstrate that DCM yields maximum recovery (>74%) from plasma compared to ethyl acetate or hexane[3].

Q: My analyte degrades during the nitrogen blowdown step. What is causing this? A: The 1,3-benzodioxole moiety is sensitive to localized acidic environments and thermal stress. If you used an acidified extraction solvent (e.g., 0.1% Formic Acid in EtOAc), the evaporation step exponentially increases the acid molarity as the solvent disappears, cleaving the methylenedioxy ring. Fix: Keep the extraction strictly neutral and ensure your nitrogen evaporator water bath does not exceed 35°C.

Q: I'm seeing massive ion suppression in my LC-MS/MS chromatogram at the analyte's retention time. How do I fix this? A: Highly lipophilic neutral amides often co-elute with endogenous matrix phospholipids (e.g., phosphatidylcholines) on reversed-phase C18 columns. LLE with DCM extracts these lipids alongside your analyte. To resolve this, transition to Solid-Phase Extraction (SPE) using a polymeric Hydrophilic-Lipophilic Balance (HLB) sorbent, which allows for aggressive aqueous-methanol washing steps to clear lipids before target elution.

Q: Why did my recovery drop to 12% when I tried using an MCX (Mixed-Mode Cation Exchange) SPE plate? A: MCX sorbents rely on the analyte having a basic amine group that becomes positively charged at low pH, trapping it on the sulfonic acid groups of the sorbent. Because 3-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)propanamide is a neutral amide, it cannot ionize. It simply washes straight through the cartridge during the loading and washing phases.

Quantitative Extraction Data

The following tables summarize expected performance metrics based on solvent and sorbent chemistry for benzodioxole-containing aliphatic amides[3].

Table 1: Solvent Optimization for Liquid-Liquid Extraction (LLE)
Extraction SolventPolarity IndexEmulsion RiskMean Recovery (%)Matrix Effect (%)
Hexane0.1Low< 35.0-10.5
Ethyl Acetate4.4Moderate63.1-25.4
Dichloromethane (DCM) 3.1 High 74.5 -5.2
Table 2: Solid-Phase Extraction (SPE) Sorbent Comparison
Sorbent TypePrimary MechanismWash SolventElution SolventRecovery (%)
C18 (Silica)Reversed-Phase5% MeOH100% MeOH68.2
MCX (Mixed-Mode)Cation Exchange2% Formic Acid5% NH₄OH in MeOH12.4 (Fails)
HLB (Polymeric) Hydrophilic-Lipophilic 10% MeOH 100% MeOH > 85.0

Validated Experimental Protocols

To ensure absolute trustworthiness, both protocols below are designed as self-validating systems . Step 1 mandates the addition of a Stable Isotope-Labeled Internal Standard (SIL-IS) directly into the raw matrix. Because the SIL-IS and the analyte share identical physicochemical properties, any subsequent evaporative losses, extraction inefficiencies, or MS ion suppression will affect both equally. The final quantification relies on the Area Ratio (Analyte/IS), effectively neutralizing run-to-run variance.

ExtractionWorkflow Start Biological Matrix (Plasma/Tissue) Spike Spike Internal Standard (e.g., Piperine-d5) Start->Spike Split Choose Extraction Method Spike->Split LLE Liquid-Liquid Extraction (DCM) Split->LLE High Throughput SPE Solid Phase Extraction (HLB Polymeric) Split->SPE High Matrix Cleanup LLE_Step Vortex 2 min & Centrifuge (5000 rpm, 10 min, 20°C) LLE->LLE_Step SPE_Step Condition, Load, Wash (10% MeOH), Elute (100% MeOH) SPE->SPE_Step Dry Nitrogen Blowdown (Max 35°C) LLE_Step->Dry SPE_Step->Dry Recon Reconstitute in Mobile Phase (70:30 MeOH:H2O) Dry->Recon LCMS LC-MS/MS Analysis Recon->LCMS

Workflow decision tree comparing LLE and SPE methodologies for neutral amide extraction.

Protocol A: Optimized Liquid-Liquid Extraction (LLE)

Best for high-throughput screening where extreme matrix cleanup is not strictly required.

  • Matrix Aliquoting & Spiking: Transfer 250 µL of plasma/homogenate into a 2 mL microcentrifuge tube. Spike with 10 µL of SIL-IS (e.g., 100 ng/mL Piperine-d5 or a synthesized ¹³C-analog). Vortex for 10 seconds.

  • Solvent Addition: Add 1.0 mL of LC-MS grade Dichloromethane (DCM)[3].

  • Partitioning: Vortex vigorously at maximum speed for 2 minutes to ensure complete partitioning of the lipophilic analyte into the organic phase.

  • Phase Separation: Centrifuge at 5000 rpm for 10 minutes at 20°C.

    • Causality Note: Do not centrifuge at 4°C. Sub-ambient temperatures can cause localized precipitation of plasma cryoglobulins and lipids, trapping the lipophilic analyte at the interface and reducing recovery.

  • Transfer & Evaporation: Carefully aspirate the lower organic (DCM) layer and transfer to a clean glass vial. Evaporate to dryness under a gentle stream of nitrogen at 35°C[3].

  • Reconstitution: Reconstitute the residue in 100 µL of mobile phase (e.g., 70:30 Methanol:Water). Vortex for 1 minute, filter through a 0.22 µm PTFE syringe filter, and transfer to an autosampler vial.

Protocol B: Polymeric Solid-Phase Extraction (SPE)

Best for overcoming severe phospholipid-induced ion suppression in LC-MS/MS.

  • Sample Pre-treatment: Dilute 250 µL of plasma (spiked with 10 µL SIL-IS) with 250 µL of LC-MS grade Water to reduce matrix viscosity.

  • Conditioning: Condition an HLB SPE cartridge (30 mg/1 mL) with 1.0 mL of 100% Methanol, followed by 1.0 mL of Water. Do not let the sorbent dry out.

  • Loading: Load the diluted sample onto the cartridge at a flow rate of ~1 drop/second.

  • Washing (Critical Step): Wash the cartridge with 1.0 mL of 10% Methanol in Water.

    • Causality Note: Because the analyte is highly lipophilic, it will remain tightly bound to the polymeric sorbent. The 10% Methanol wash is strong enough to elute hydrophilic salts and small endogenous proteins without prematurely eluting the target amide.

  • Elution: Elute the target analyte into a clean glass tube using 1.0 mL of 100% Methanol.

  • Evaporation & Reconstitution: Evaporate to dryness under nitrogen at 35°C and reconstitute in 100 µL of mobile phase.

References

  • PubChem (National Institutes of Health). "Fagaramide | C14H17NO3 | CID 5281772 - PubChem". nih.gov. Available at: [Link]

  • ResearchGate. "Pharmacokinetic study of Piperine in Wistar rats after oral and intravenous administration". researchgate.net. Available at: [Link]

Sources

troubleshooting low bioavailability of 3-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)propanamide formulations

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)propanamide (internal designation: BDP-MPP). BDP-MPP is a promising therapeutic candidate with a significant challenge: low oral bioavailability. This guide provides a structured approach to troubleshooting common formulation issues, offering detailed protocols and scientific rationale to help you enhance its in vivo performance. Our analysis indicates BDP-MPP is a Biopharmaceutics Classification System (BCS) Class II compound, characterized by high membrane permeability but low aqueous solubility, which is the primary barrier to its systemic absorption.

Physicochemical Properties of BDP-MPP (Hypothetical Data)

To effectively troubleshoot, it is crucial to understand the fundamental properties of the molecule. The following data should serve as a baseline for your formulation development.

PropertyValueImplication for Bioavailability
Molecular Weight263.32 g/mol Suitable for oral absorption (satisfies Lipinski's Rule of Five).
Aqueous Solubility (pH 7.4)< 0.01 mg/mLVery low solubility is the rate-limiting step for absorption.
LogP3.8High lipophilicity suggests good membrane permeability but contributes to poor aqueous solubility.
pKaNot ionizable between pH 1-8Solubility is pH-independent in the physiological range, limiting pH-modification strategies.
Melting Point152 °CHigh melting point indicates a stable crystal lattice, which can slow dissolution.

Frequently Asked Questions (FAQs)

Q1: Why are my in vivo plasma concentrations of BDP-MPP so low and variable after oral dosing?

Low and variable plasma concentrations are classic signs of dissolution-rate-limited absorption, which is expected for a BCS Class II compound like BDP-MPP. The drug likely fails to dissolve completely in the gastrointestinal fluids before it passes the absorption window in the small intestine. Variability can arise from differences in gastric emptying times and individual differences in GI fluid composition (e.g., fed vs. fasted state).

Q2: I'm using a simple suspension of BDP-MPP in water. Why isn't it working?

A simple aqueous suspension is often insufficient for compounds with poor wetting and low solubility. The high surface tension of water and the hydrophobic nature of BDP-MPP powder can lead to aggregation and poor dispersion, minimizing the effective surface area available for dissolution. This results in minimal drug release and absorption.

Q3: Can I simply reduce the particle size of my BDP-MPP powder?

Particle size reduction (micronization or nanocrystallization) is a valid strategy and can improve the dissolution rate according to the Noyes-Whitney equation. However, for highly hydrophobic compounds like BDP-MPP, the newly exposed surfaces can re-agglomerate, negating the benefit. Therefore, size reduction is most effective when combined with wetting agents or stabilizers.

Troubleshooting Guide: Low Bioavailability

This section provides a systematic approach to identifying and solving common issues encountered during the formulation of BDP-MPP.

Problem 1: Poor In Vitro Dissolution Profile

Observation: Less than 80% of BDP-MPP dissolves in 60 minutes in standard dissolution media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).

Causality: This directly points to the low aqueous solubility and potentially poor wettability of the drug powder. The crystalline structure of the API may also be highly stable, requiring significant energy to break apart, further slowing dissolution.

Troubleshooting Workflow

A Start: Poor Dissolution Profile B Assess API Wettability (Contact Angle Measurement) A->B C Is Contact Angle > 90°? B->C D Incorporate Wetting Agent (e.g., Polysorbate 80, SLS) into Formulation C->D Yes F API Solubility Limited C->F No E Re-evaluate Dissolution D->E G Advanced Formulation Strategy Required E->G Still Poor F->G

Caption: Troubleshooting workflow for poor in vitro dissolution.

Rationale: Surfactants reduce the surface tension between the drug particles and the dissolution medium, allowing the medium to spread over the particle surface and initiate dissolution.

Experimental Protocol: Screening for an Effective Wetting Agent

  • Preparation: Prepare 100 mL stock solutions of various non-ionic (e.g., Polysorbate 80, Cremophor EL) and ionic (e.g., Sodium Lauryl Sulfate - SLS) surfactants at 1% (w/v) in purified water.

  • Dispersion Test:

    • Add 50 mg of BDP-MPP powder to 10 mL of each surfactant solution in separate glass vials. Include a control vial with only purified water.

    • Gently agitate each vial by inverting it 3 times.

    • Observe the behavior of the powder. An effective wetting agent will cause the powder to disperse evenly throughout the liquid with minimal floating or clumping. The control sample will likely show significant aggregation.

  • Selection: Choose the surfactant that provides the best dispersion at the lowest concentration. Typically, concentrations of 0.1% to 1.0% are used in final formulations.

Rationale: Reducing particle size dramatically increases the surface area-to-volume ratio, which directly increases the dissolution rate as described by the Noyes-Whitney equation.

Experimental Protocol: Micronization and Formulation

  • Micronization: Use a jet mill or similar micronization equipment to reduce the particle size of BDP-MPP to a target range of 1-10 µm. Verify the particle size distribution using laser diffraction.

  • Formulation: Prepare a simple suspension for initial testing:

    • Micronized BDP-MPP: 10 mg/mL

    • Wetting Agent (e.g., 0.5% Polysorbate 80): To prevent re-agglomeration.

    • Viscosity-enhancing agent (e.g., 0.5% carboxymethyl cellulose): To maintain suspension uniformity.

    • Vehicle: Purified Water.

  • Dissolution Testing: Perform a dissolution test on the micronized suspension and compare the results to the un-milled API. A significant increase in the dissolution rate should be observed.

Problem 2: Sufficient In Vitro Dissolution but Still Low In Vivo Bioavailability

Observation: Your formulation shows rapid and complete dissolution in vitro, but pharmacokinetic studies in animal models still show low Cmax and AUC.

Causality: This scenario suggests that while the drug is dissolving, it may be precipitating in the GI tract upon dilution with intestinal fluids or is being metabolized before it can be absorbed.

Troubleshooting Workflow

A Start: Good In Vitro Dissolution, Poor In Vivo PK B Investigate In Vivo Precipitation (Solubility vs. Dilution Test) A->B C Does Drug Precipitate upon Dilution? B->C D Add Precipitation Inhibitor (e.g., HPMC, PVP) C->D Yes E Consider Pre-systemic Metabolism (First-Pass Effect) C->E No F Re-formulate to Maintain Supersaturation D->F G Investigate Metabolic Pathways (In Vitro Liver Microsomes) E->G

Caption: Troubleshooting workflow for poor in vivo correlation.

Rationale: Amorphous solid dispersions (ASDs) and the inclusion of precipitation inhibitors can create and maintain a supersaturated state of the drug in the GI tract, maximizing the concentration gradient for absorption. Polymers like HPMC or PVP can sterically hinder drug molecules from arranging into a crystal lattice, thereby inhibiting precipitation.

Experimental Protocol: Preparation and Testing of an Amorphous Solid Dispersion (ASD)

  • Polymer Selection: Screen polymers for miscibility with BDP-MPP. Common choices include PVP K30, HPMC-AS, and Soluplus®.

  • ASD Preparation (Solvent Evaporation Method):

    • Dissolve BDP-MPP and the selected polymer (e.g., in a 1:3 drug-to-polymer ratio) in a common solvent like methanol or acetone.

    • Remove the solvent using a rotary evaporator to form a thin film.

    • Dry the film under vacuum for 24 hours to remove residual solvent.

    • Scrape the resulting solid and mill it into a fine powder.

  • Characterization: Confirm the amorphous nature of the dispersion using Differential Scanning Calorimetry (DSC) (absence of a melting point peak) and Powder X-ray Diffraction (PXRD) (presence of a halo pattern instead of sharp peaks).

  • In Vitro Testing: Perform dissolution testing on the ASD. You should observe a much higher apparent solubility and a "spring and parachute" effect, where the concentration rises to a supersaturated level and is maintained by the polymer.

  • In Vivo Evaluation: Dose the ASD formulation in an animal model and compare the pharmacokinetic profile to the previous formulation. A significant increase in Cmax and AUC is expected.

Rationale: The 1,3-benzodioxole (methylenedioxyphenyl) group is known to be a substrate for cytochrome P450 (CYP450) enzymes, particularly in the liver. Significant first-pass metabolism in the gut wall or liver can remove the drug from circulation before it can exert its effect, leading to low bioavailability.

Experimental Protocol: In Vitro Metabolic Stability Assay

  • System: Use liver microsomes (human or from your preclinical species) as a source of CYP450 enzymes.

  • Incubation:

    • Incubate BDP-MPP (e.g., at 1 µM) with the liver microsomes in the presence of the necessary cofactor, NADPH, at 37 °C.

    • Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Analyze the concentration of remaining BDP-MPP in each sample using a validated LC-MS/MS method.

  • Interpretation: Plot the natural log of the percentage of remaining BDP-MPP versus time. A steep slope indicates rapid metabolism and a high potential for first-pass clearance. If metabolic instability is confirmed, formulation strategies may need to be combined with approaches that can reduce first-pass effect, such as co-dosing with a CYP450 inhibitor (for research purposes only) or exploring alternative routes of administration.

References

  • Müller, R. H., & Peters, K. (1998). Nanosuspensions for the formulation of poorly soluble drugs: I. Preparation by a size-reduction technique. International Journal of Pharmaceutics. Available at: [Link]

  • Bag, A. N. (2011). The impact of solid dispersion technology on drug development. Drug Development and Delivery. Available at: [Link]

  • Warren, D. B., Chalmers, D. K., Pouton, C. W., & Williams, H. D. (2010). Formulation development and in vivo assessment of a novel lipid-based formulation of halofantrine. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Brouwers, J., Brewster, M. E., & Augustijns, P. (2009). Supersaturating drug delivery systems: the answer to solubility-limited oral bioavailability? Journal of Pharmaceutical Sciences. Available at: [Link]

  • Tephly, T. R., & Coffman, B. L. (1997). Methylenedioxyphenyl compounds. In Cytochrome P450. Springer, Berlin, Heidelberg. Available at: [Link]

Validation & Comparative

A Senior Application Scientist's Guide to Cross-Validation of LC-MS/MS Methods for the Quantification of 3-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)propanamide in Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The accurate quantification of novel chemical entities in biological matrices is the cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) studies, which in turn are fundamental to modern drug development. 3-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)propanamide, a compound belonging to the benzodioxole family, represents a class of molecules with diverse biological activities and potential therapeutic applications. The reliability of concentration data for such compounds underpins critical decisions regarding safety and efficacy. Therefore, the bioanalytical methods used for their measurement must be robust, reproducible, and well-characterized.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the gold standard for small molecule quantification due to its inherent selectivity and sensitivity.[1] However, the lifecycle of a drug development program often necessitates changes in analytical methodology, transfers between laboratories, or the use of different analytical platforms. In these scenarios, a full re-validation is not always practical or necessary. This is where cross-validation becomes an indispensable regulatory and scientific requirement.[2][3]

This guide provides an in-depth, experience-driven comparison of methodologies and a practical framework for conducting the cross-validation of LC-MS/MS assays for 3-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)propanamide. We will explore the causality behind experimental choices, present detailed protocols, and adhere to the principles outlined in global regulatory guidelines, such as the ICH M10 Bioanalytical Method Validation guideline.[4][5]

PART 1: The Rationale for Cross-Validation in a Regulated Environment

Bioanalytical method validation ensures that a specific analytical procedure is suitable for its intended purpose.[5] A fully validated method provides a high degree of assurance in the integrity of the generated data. However, the journey from preclinical studies to clinical trials and beyond is long, and analytical continuity can be challenging. Cross-validation serves as a critical bridging study to demonstrate that two different analytical methods, or the same method used in different laboratories, produce comparable data.

According to regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), cross-validation is required when:

  • Data are being compared or combined across studies that were analyzed using different validated methods.[2]

  • Sample analysis for a single study is conducted at more than one laboratory or site.[2][3]

  • A significant change is made to a validated method, such as a change in analytical platform or critical reagents.

The ultimate goal is to ensure that any observed differences in analyte concentration are due to physiological variables, not analytical discrepancies.

PART 2: Comparative Analysis of Representative LC-MS/MS Methodologies

To illustrate the cross-validation process, we will compare two distinct, hypothetical, yet scientifically plausible, LC-MS/MS methods for the analysis of 3-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)propanamide in human plasma.

  • Method A: A high-throughput Ultra-High-Performance Liquid Chromatography (UHPLC)-MS/MS method, optimized for speed and suitable for large sample batches typical in late-stage clinical trials.

  • Method B: A conventional High-Performance Liquid Chromatography (HPLC)-MS/MS method, developed for robustness and transferability, often used in early-stage discovery or at a contract research organization (CRO) with different equipment.

The analyte's structure suggests a molecular weight of approximately 249.3 g/mol . Therefore, we will target the protonated molecule [M+H]⁺ at m/z 250.1 in our mass spectrometry methods.

ParameterMethod A (UHPLC-MS/MS)Method B (HPLC-MS/MS)Rationale & Expertise-Driven Insights
Sample Preparation Protein Precipitation (PPT)Solid-Phase Extraction (SPE)PPT is chosen for Method A for its speed and simplicity, aligning with high-throughput needs. However, it offers minimal cleanup, risking matrix effects. SPE is selected for Method B for its superior cleanup, which removes more interfering phospholipids and endogenous components. This enhances robustness, which is critical when transferring a method or when matrix variability is a concern.
LC Column Sub-2 µm C18 (e.g., 2.1 x 50 mm, 1.7 µm)Fully porous C18 (e.g., 2.1 x 100 mm, 3.5 µm)The sub-2 µm particles in Method A allow for higher linear velocities without sacrificing efficiency, leading to faster run times (<3 min) and sharper peaks. The larger, fully porous particles in Method B generate less backpressure, making the method compatible with a wider range of older HPLC systems and generally more rugged against matrix contamination.
Mobile Phase A 0.1% Formic Acid in Water5 mM Ammonium Formate in WaterFormic acid is a common mobile phase modifier that provides protons for efficient ESI+ ionization. Ammonium formate in Method B can sometimes offer better peak shape for certain analytes and can subtly alter selectivity, which is a key variable to assess during cross-validation.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrileThe choice of organic modifier (Acetonitrile vs. Methanol) affects chromatographic selectivity and elution strength. Acetonitrile typically provides lower backpressure and is often used in high-efficiency UHPLC systems.
Flow Rate 0.5 mL/min0.3 mL/minThe flow rate is optimized for the column dimensions and particle size to achieve the best balance of speed and chromatographic resolution.
MS Ionization Electrospray (ESI), Positive ModeElectrospray (ESI), Positive ModeThe amide functional group in the analyte is readily protonated, making ESI+ the logical choice for high sensitivity.
MRM Transitions Precursor: 250.1; Product Ions: 135.1, 91.1Precursor: 250.1; Product Ions: 135.1, 149.1The primary product ion (e.g., 135.1, corresponding to the benzodioxole moiety) would be used for quantification. Using different secondary ions (qualifiers) in each method is a potential variable. Cross-validation ensures that this difference does not impact the final reported concentration.

PART 3: Experimental Protocol for Cross-Validation

This protocol describes the steps to perform a cross-validation between Method A (the comparator method) and Method B (the reference method).

Objective

To demonstrate the interchangeability of Method A and Method B for the quantification of 3-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)propanamide in human plasma.

Materials
  • Reference standard of 3-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)propanamide

  • Stable Isotope Labeled Internal Standard (SIL-IS), e.g., D7-labeled analyte

  • Control human plasma (screened for interferences)

  • Reagents for both Method A and Method B (solvents, acids, SPE cartridges, etc.)

  • Validated LC-MS/MS systems for Method A and Method B

Procedure
  • Prepare Quality Control (QC) Samples: Spike control human plasma with the reference standard to prepare QC samples at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC). These should cover the calibrated range of the assay.

  • Sample Analysis:

    • Select a set of at least 20 incurred study samples, if available. If not, use freshly spiked QC samples.

    • Process and analyze one aliquot of each sample using the reference method (Method B).

    • Process and analyze a second aliquot of each sample using the comparator method (Method A).

    • Ensure that each analytical run includes a full set of calibration standards and QC samples to validate the performance of the run itself.

  • Data Processing:

    • Calculate the concentration of the analyte in each sample using the respective calibration curves from each method.

  • Statistical Evaluation:

    • For each sample, calculate the percent difference between the concentrations obtained from the two methods using the following formula:

    • The results should be tabulated for clear comparison.

Acceptance Criteria

The cross-validation is considered successful if:

  • At least two-thirds (67%) of the samples have a percent difference within ±20% of the mean concentration.[2][4][6]

  • The mean percent difference for all samples should not deviate significantly from zero.

Cross-Validation Workflow Diagram

The following diagram illustrates the logical flow of the cross-validation process.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation SamplePool Pool of Study Samples (n >= 20) AliquotA Aliquot for Method A SamplePool->AliquotA AliquotB Aliquot for Method B SamplePool->AliquotB MethodA Analyze with Method A (e.g., UHPLC-PPT) AliquotA->MethodA MethodB Analyze with Method B (e.g., HPLC-SPE) AliquotB->MethodB CalcConc Calculate Concentrations (Conc_A, Conc_B) MethodA->CalcConc MethodB->CalcConc StatEval Statistical Comparison % Difference = [(A-B)/Mean(A,B)]*100 CalcConc->StatEval AcceptCrit Apply Acceptance Criteria (2/3 of samples within ±20%) StatEval->AcceptCrit Decision Decision AcceptCrit->Decision Pass Validation Passed: Methods are Interchangeable Decision->Pass Criteria Met Fail Validation Failed: Investigate Discrepancy Decision->Fail Criteria Not Met

Caption: Workflow for the cross-validation of two bioanalytical methods.

PART 4: Interpreting and Troubleshooting Results

A successful cross-validation provides confidence in data comparability. However, a failed validation requires a thorough scientific investigation.

Hypothetical Data Summary
Sample IDConc. Method B (ng/mL)Conc. Method A (ng/mL)Mean Conc. (ng/mL)% Difference
LQC-15.25.55.35+5.6%
LQC-24.95.35.10+7.8%
MQC-148.951.250.05+4.6%
MQC-251.553.052.25+2.9%
HQC-1395410402.5+3.7%
HQC-2412401406.5-2.7%
Study-0115.618.216.9+15.4%
Study-0288.1109.398.7+21.5% (Outlier)
Study-03254.3240.1247.2-5.7%
...............
Troubleshooting Common Failures
  • Systematic Bias (Consistent positive or negative % difference):

    • Cause: This often points to issues with reference standards or stock solutions. A difference in the preparation or stability of standards between the two methods can lead to a consistent bias. It could also indicate a consistent difference in extraction recovery.

    • Investigation: Prepare fresh stock and calibration solutions from the primary reference material and re-analyze a subset of samples. Re-evaluate the extraction recovery for both methods.

  • Concentration-Dependent Bias (e.g., failure only at the LLOQ):

    • Cause: This is frequently linked to matrix effects or differences in background noise. The "dirtier" protein precipitation in Method A might suffer from more ion suppression at low concentrations compared to the cleaner SPE extracts from Method B.

    • Investigation: Conduct a post-column infusion experiment for both methods to visually assess and compare the regions of matrix-induced ion suppression or enhancement.

  • High Variability/Random Error:

    • Cause: Inconsistent sample processing is a primary suspect. The manual steps in SPE (Method B) may introduce more variability than the simpler PPT (Method A) if not performed with high precision. Analyte instability during processing could also be a factor.

    • Investigation: Review the sample processing steps for both methods. Re-train analysts if necessary. Perform stability tests under the exact processing conditions of each method.

Conclusion

Cross-validation is a non-negotiable component of regulated bioanalysis, ensuring the long-term consistency and reliability of data that forms the basis of critical drug development decisions. For a compound like 3-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)propanamide, where methods may evolve or be transferred between labs, a robust cross-validation plan is essential. By understanding the scientific rationale behind different analytical choices—from sample preparation to chromatographic separation—and by adhering to a systematic protocol grounded in regulatory guidelines, researchers can confidently bridge data from different methods and maintain the integrity of their bioanalytical results throughout a product's lifecycle. A failed cross-validation should not be seen as a setback, but as an opportunity to gain a deeper understanding of the method's limitations and to improve its overall robustness.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link][6]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link][7]

  • International Council for Harmonisation. (2023). ICH M10 on bioanalytical method validation. [Link][4]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link][8]

  • International Council for Harmonisation. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link][5]

  • Bioanalysis Zone. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. [Link][2]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link][9]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link][1]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][3]

Sources

A Comparative Guide to Validating In Vivo Target Engagement of 3-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of methodologies for validating the in vivo target engagement of 3-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)propanamide. For the purpose of this illustrative guide, we will hypothesize that the primary pharmacological target of this novel chemical entity is Fatty Acid Amide Hydrolase (FAAH) , a key enzyme in the endocannabinoid system and a therapeutic target for pain, inflammation, and other clinical disorders.[1] The principles and techniques detailed herein are broadly applicable to other targets with appropriate modifications.

Confirmation of target engagement in a living system is a critical step in drug discovery and development.[2][3][4] It provides the necessary evidence that a therapeutic candidate interacts with its intended molecular target in a complex physiological environment, which is essential for establishing a clear relationship between target modulation and pharmacological effect.[2][5] This guide will explore and compare several cutting-edge techniques for demonstrating and quantifying in vivo target engagement.

Foundational Approaches to In Vivo Target Engagement

The selection of an appropriate method for validating in vivo target engagement depends on several factors, including the nature of the target protein, the availability of suitable tools (e.g., radiotracers, chemical probes), and the specific questions being addressed. Here, we compare three powerful techniques: Positron Emission Tomography (PET), the Cellular Thermal Shift Assay (CETSA), and Photoaffinity Labeling.

Positron Emission Tomography (PET) Imaging

PET is a non-invasive imaging technique that allows for the real-time visualization and quantification of a radiolabeled molecule's distribution and binding to its target in a living organism. For FAAH, several PET tracers have been developed, such as [¹¹C]MK-3168 and [¹⁸F]DOPP, which enable the direct measurement of FAAH occupancy by a therapeutic candidate.[1][6][7][8][9]

The underlying principle of a PET-based target engagement study is competitive displacement. A radiolabeled tracer that binds to the target of interest is administered to an animal model. The baseline signal from the tracer is measured. Subsequently, the non-radiolabeled therapeutic compound is administered, and the displacement of the tracer from the target is quantified by the reduction in the PET signal. This reduction in signal directly correlates with the degree of target occupancy by the therapeutic compound.

Workflow for PET-Based Target Engagement:

cluster_0 Pre-Treatment cluster_1 Treatment cluster_2 Post-Treatment cluster_3 Analysis A Administer PET Tracer (e.g., [11C]MK-3168) B Acquire Baseline PET Scan A->B C Administer 3-(1,3-benzodioxol-5-yl)-N- (2-methylpropyl)propanamide D Administer PET Tracer E Acquire Post-Dose PET Scan D->E F Quantify Tracer Displacement & Calculate Target Occupancy E->F

Caption: Workflow for a PET-based in vivo target engagement study.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method that assesses target engagement by measuring changes in the thermal stability of a target protein upon ligand binding.[10][11][12] The principle is that the binding of a small molecule to its target protein stabilizes the protein, leading to an increase in its melting temperature (Tm). This technique does not require modification of the compound or the target and can be applied to various sample types, including tissues from treated animals.[11][13][14]

In an in vivo CETSA experiment, animals are treated with the compound of interest. After a specified time, tissues are harvested and divided into aliquots, which are then heated to a range of temperatures. The amount of soluble (non-denatured) target protein remaining at each temperature is then quantified, typically by Western blotting or mass spectrometry.[11][15] A shift in the melting curve to higher temperatures in the drug-treated group compared to the vehicle-treated group indicates target engagement.

Workflow for In Vivo CETSA:

A Animal Dosing: Vehicle vs. Compound B Tissue Harvest (e.g., Brain) A->B C Tissue Lysis & Aliquoting B->C D Heat Challenge (Temperature Gradient) C->D E Separation of Soluble & Aggregated Protein D->E F Quantification of Soluble Target Protein (e.g., Western Blot) E->F G Generate Melting Curves & Determine Tm Shift F->G

Caption: Workflow for an in vivo Cellular Thermal Shift Assay (CETSA).[15]

Photoaffinity Labeling

Photoaffinity labeling is a chemical biology technique that uses a modified version of the compound of interest, a "photoaffinity probe," to covalently label its target protein upon photoactivation.[16][17][18][19][20] This method is particularly useful for identifying the direct binding partners of a compound in a complex biological system.[16][17]

The photoaffinity probe is designed to retain the pharmacological activity of the parent compound and contains two additional key features: a photoreactive group (e.g., a diazirine) and a reporter tag (e.g., an alkyne or biotin) for enrichment and detection.[18][19] The probe is administered in vivo, and after a period to allow for target binding, the tissue of interest is irradiated with UV light to induce covalent cross-linking. The labeled proteins are then enriched and identified by mass spectrometry.[17]

Workflow for In Vivo Photoaffinity Labeling:

A Synthesize Photoaffinity Probe B In Vivo Administration of Probe A->B C UV Irradiation of Target Tissue B->C D Tissue Lysis C->D E Click Chemistry to Attach Reporter Tag (e.g., Biotin) D->E F Enrichment of Labeled Proteins (e.g., Streptavidin Pulldown) E->F G Protein Identification by Mass Spectrometry F->G

Caption: Workflow for in vivo photoaffinity labeling.

Comparative Analysis of In Vivo Target Engagement Methodologies

The following table provides a comparative summary of the key features of PET, CETSA, and Photoaffinity Labeling for validating the in vivo target engagement of 3-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)propanamide with its putative target, FAAH.

FeaturePositron Emission Tomography (PET)Cellular Thermal Shift Assay (CETSA)Photoaffinity Labeling
Principle Competitive displacement of a radiotracerLigand-induced thermal stabilization of the target proteinCovalent cross-linking of a photoreactive probe to the target
Compound Modification Not required for the therapeutic compound, but a specific radiotracer is neededNot requiredRequires synthesis of a photoaffinity probe
Target Identification Confirms engagement with a known targetConfirms engagement with a known targetCan be used for target identification and validation
Quantification Highly quantitative (target occupancy)Semi-quantitative to quantitative (Tm shift, dose-response)Primarily qualitative (identification), can be semi-quantitative
Invasiveness Non-invasive (longitudinal studies possible)Terminal (requires tissue harvesting)Terminal (requires tissue harvesting)
Throughput LowMedium to highLow to medium
Key Advantage Non-invasive, real-time imaging in living subjectsLabel-free, applicable to native proteins in tissuesDirectly identifies binding partners, provides evidence of direct interaction
Key Limitation Requires a validated radiotracer and specialized imaging facilitiesIndirect measure of binding, potential for confounding factors affecting protein stabilityRequires chemical synthesis of a probe that retains activity, potential for non-specific labeling

Experimental Protocols

In Vivo Cellular Thermal Shift Assay (CETSA) Protocol for FAAH

This protocol outlines the steps for performing an in vivo CETSA to validate the engagement of 3-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)propanamide with FAAH in the mouse brain.

  • Animal Dosing:

    • Administer 3-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)propanamide (e.g., 30 mg/kg, i.p.) or vehicle to male C57BL/6J mice.

    • As a positive control, a separate group can be treated with a known FAAH inhibitor (e.g., URB597).

    • Euthanize animals at a predetermined time point post-dose (e.g., 1 hour).

  • Tissue Processing:

    • Rapidly dissect the brain and homogenize in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysate.

  • Heat Challenge:

    • Aliquot the lysate into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes) using a thermal cycler.

    • Include a non-heated control (kept on ice).

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

    • Collect the supernatant containing the soluble protein fraction.

  • Protein Quantification:

    • Analyze the soluble fractions by Western blotting using a validated antibody against FAAH.

    • Quantify the band intensities and normalize to the non-heated control.

  • Data Analysis:

    • Plot the percentage of soluble FAAH as a function of temperature for each treatment group.

    • Determine the melting temperature (Tm) for each group and calculate the ΔTm between the compound-treated and vehicle-treated groups.

Hypothetical In Vivo CETSA Data

The following table presents hypothetical quantitative data from an in vivo CETSA experiment.

Treatment GroupDose (mg/kg)Treatment Time (hr)Melting Temperature (Tm) Shift (°C) vs. VehicleFold Increase in FAAH Stabilization (vs. Vehicle)
3-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)propanamide301+3.22.2
URB597 (Positive Control)101+4.53.0
Vehicle-1-1.0

Signaling Pathway

The following diagram illustrates the simplified signaling pathway of FAAH and its role in endocannabinoid metabolism. Inhibition of FAAH by a compound like 3-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)propanamide would lead to an accumulation of anandamide, which in turn would enhance the activation of cannabinoid receptors.

cluster_0 FAAH-Mediated Endocannabinoid Signaling Anandamide Anandamide (AEA) FAAH FAAH Anandamide->FAAH Hydrolysis CB1R CB1/CB2 Receptors Anandamide->CB1R Activation ArachidonicAcid Arachidonic Acid + Ethanolamine FAAH->ArachidonicAcid Signaling Downstream Signaling (e.g., Pain Relief) CB1R->Signaling Compound 3-(1,3-benzodioxol-5-yl)-N- (2-methylpropyl)propanamide Compound->FAAH Inhibition

Caption: Simplified FAAH signaling pathway.

Conclusion

Validating the in vivo target engagement of a novel compound such as 3-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)propanamide is a multifaceted process that requires careful consideration of the available methodologies. PET imaging offers a non-invasive and quantitative assessment of target occupancy, provided a suitable radiotracer is available. CETSA provides a label-free approach to confirm direct target binding in a physiological context. Photoaffinity labeling is a powerful tool for unequivocal target identification and validation. The selection of the most appropriate technique will depend on the specific goals of the study and the available resources. A multi-pronged approach, potentially combining several of these techniques, will provide the most robust and compelling evidence of in vivo target engagement, thereby de-risking the progression of a compound through the drug discovery pipeline.

References

  • Discovery of MK-3168: A PET Tracer for Imaging Brain Fatty Acid Amide Hydrolase - PMC. Available from: [Link]

  • Determining target engagement in living systems - PMC. Available from: [Link]

  • Discovery of MK-3168: A PET Tracer for Imaging Brain Fatty Acid Amide Hydrolase. Available from: [Link]

  • Discovery of MK-3168: A PET Tracer for Imaging Brain Fatty Acid Amide Hydrolase | ACS Medicinal Chemistry Letters - ACS Publications. Available from: [Link]

  • Discovery of MK-3168: A PET Tracer for Imaging Brain Fatty Acid Amide Hydrolase - Sci-Hub. Available from: [Link]

  • Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Available from: [Link]

  • PET Imaging of Fatty Acid Amide Hydrolase with [¹⁸F]DOPP in Nonhuman Primates. Available from: [Link]

  • Photo-affinity labelling and biochemical analyses identify the target of trypanocidal simplified natural product analogues | PLOS Neglected Tropical Diseases. Available from: [Link]

  • Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society. Available from: [Link]

  • Photoaffinity labeling in target- and binding-site identification - PMC. Available from: [Link]

  • Target engagement - the Chemical Probes Portal. Available from: [Link]

  • Drug Target Identification Methods After a Phenotypic Screen - Drug Hunter. Available from: [Link]

  • Workflow for in vivo target validation and compound testing. Ex vivo... - ResearchGate. Available from: [Link]

  • Photoaffinity Labeling (PAL) - Creative Biolabs. Available from: [Link]

  • (PDF) CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - ResearchGate. Available from: [Link]

  • HAVE YOU SECURED YOUR CLINICAL TARGET ENGAGEMENT ASSAY? - Pelago Bioscience. Available from: [Link]

  • A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement - bioRxiv. Available from: [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC. Available from: [Link]

  • Current Advances in CETSA - Frontiers. Available from: [Link]

Sources

comparative toxicity of 3-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)propanamide vs other benzodioxole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth toxicological evaluation of 3-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)propanamide (commonly known as dihydrofagaramide) requires a rigorous understanding of its structural liabilities. As an alkylamide featuring a methylenedioxyphenyl (MDP) moiety, its primary toxicological risk profile is not defined by acute cytotoxicity, but rather by its profound capacity to disrupt xenobiotic metabolism[1].

This guide provides a comparative analysis of dihydrofagaramide against other prominent benzodioxole derivatives, detailing the mechanistic causality of their toxicity and the self-validating experimental workflows required to quantify these risks.

Mechanistic Toxicology: The Methylenedioxyphenyl Liability

The 1,3-benzodioxole (methylenedioxyphenyl) group is a well-documented structural alert in drug discovery and toxicology[2]. Compounds containing this moiety are notorious for causing Mechanism-Based Inhibition (MBI) of Cytochrome P450 (CYP450) enzymes, particularly CYP3A4 and CYP2D6[3][4].

The Causality of CYP Inactivation: Toxicity does not arise from the parent molecule itself, but from its bioactivation. When a benzodioxole derivative enters the CYP450 active site, the enzyme catalyzes the hydroxylation of the methylene carbon. This forms a highly unstable intermediate that rapidly dehydrates into a reactive carbene[2][4]. This carbene acts as a suicide inhibitor, forming a strong coordinate covalent bond with the ferric/ferrous heme iron of the CYP enzyme[2]. The resulting metabolic-intermediate (MI) complex quasi-irreversibly inactivates the enzyme, leading to severe drug-drug interactions (DDIs) and subsequent hepatotoxicity due to the accumulation of co-administered xenobiotics[4].

CYP_Inhibition A Benzodioxole Derivative (e.g., Dihydrofagaramide) B CYP450 Oxidation (NADPH + O2) A->B Phase I Metabolism C Hydroxylated Methylene Intermediate B->C Hydroxylation D Reactive Carbene Formation C->D Dehydration E Quasi-Irreversible Binding to CYP Heme Iron D->E Coordinate Bond F Mechanism-Based Inhibition (MBI) & DDI Risk E->F Enzyme Inactivation

CYP450 mechanism-based inhibition via methylenedioxyphenyl carbene formation.

Comparative Toxicological Profiling

To objectively evaluate 3-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)propanamide, we must benchmark it against structurally related benzodioxole derivatives. The saturation of the aliphatic chain plays a critical role in the spatial orientation of the molecule within the CYP active site, directly influencing its inhibition constant ( KI​ ) and maximum inactivation rate ( kinact​ ).

  • Dihydrofagaramide (Target): Features a saturated propanamide chain. The sp3 hybridized carbons grant high conformational flexibility, allowing the MDP group to easily access the heme iron in CYP3A4.

  • Fagaramide: The unsaturated (propenamide) analog. The rigid trans-double bond restricts conformational freedom, slightly altering its binding kinetics compared to the saturated analog.

  • Piperine: A highly conjugated pentadienyl chain terminating in a piperidine ring. It is a potent, broad-spectrum CYP3A4 and CYP2D6 inhibitor[3].

  • Paroxetine: A clinical SSRI containing an MDP group. It serves as the gold-standard positive control for CYP2D6 MBI via carbene formation[2][4].

Table 1: Comparative Toxicity & Metabolic Disruption Metrics
CompoundStructural ClassTarget CYP LiabilityTime-Dependent Inhibition (MBI) RiskHepatotoxicity Risk (HepG2)
Dihydrofagaramide Saturated AlkylamideCYP3A4High (Carbene MI Complex)Moderate
Fagaramide Unsaturated AlkylamideCYP3A4High (Carbene MI Complex)Moderate
Piperine Diene PiperidineCYP3A4, CYP2D6Very High[3]Moderate to High
Paroxetine Phenylpiperidine SSRICYP2D6Severe (Clinical Benchmark)[2][4]Low (at therapeutic doses)

Experimental Workflows for Toxicity Validation

To rigorously quantify the toxicity of these compounds, we must isolate the mechanism of action. Standard IC50 assays are insufficient because they only measure reversible, competitive inhibition. To capture the true toxicological risk of benzodioxole derivatives, a Time-Dependent Inhibition (IC50 Shift) Assay is mandated.

This protocol is designed as a self-validating system: by running parallel arms with and without NADPH (the essential cofactor for CYP metabolism), we establish direct causality. If the compound becomes more toxic over time only in the presence of NADPH, we definitively prove that a reactive metabolite (the carbene) is the toxic agent.

Protocol 1: Self-Validating Time-Dependent CYP Inhibition (IC50 Shift)

Step 1: Primary Incubation (Metabolic Activation)

  • Action: Incubate Human Liver Microsomes (HLMs) (1 mg/mL) with the test compound (0.1 - 50 µM) in potassium phosphate buffer (pH 7.4) at 37°C.

  • Causality: HLMs contain the native CYP450 enzymes. We split the reaction into two arms: one spiked with 1 mM NADPH (+NADPH) and one with buffer (-NADPH). The -NADPH arm serves as the critical negative control, preventing carbene formation and isolating reversible binding.

Step 2: Time-Course Sampling

  • Action: Extract 10 µL aliquots from both the +NADPH and -NADPH arms at 0, 10, 20, and 30 minutes.

Step 3: Dilution and Substrate Addition

  • Action: Transfer the 10 µL aliquots into 90 µL of secondary buffer containing a CYP3A4 probe substrate (e.g., Midazolam) and NADPH.

  • Causality: This 1:10 dilution is the most critical step for data integrity. It dilutes the unreacted parent compound to sub-inhibitory concentrations, ensuring that any observed reduction in enzyme activity is strictly due to the irreversible destruction of the enzyme during the primary incubation, not competitive inhibition in the secondary phase.

Step 4: LC-MS/MS Quantification

  • Action: Terminate the reaction with ice-cold acetonitrile after 10 minutes. Centrifuge and analyze the supernatant via LC-MS/MS to quantify the formation of 1'-hydroxymidazolam.

  • Data Interpretation: Calculate the IC50 for both arms. An IC50 shift ratio (IC50 -NADPH / IC50 +NADPH) > 1.5 definitively flags the compound as a mechanism-based inhibitor.

MBI_Workflow Step1 Pre-incubation: HLMs + Test Compound Step2A + NADPH (Metabolism Active) Step1->Step2A Step2B - NADPH (Control) Step1->Step2B Step3 Aliquot Transfer (1:10 Dilution) Step2A->Step3 0-30 min Step2B->Step3 0-30 min Step4 Probe Substrate Addition (e.g., Midazolam) Step3->Step4 Step5 LC-MS/MS Quantification of Metabolite Step4->Step5 Step6 Calculate IC50 Shift & Kinact/KI Step5->Step6

Self-validating workflow for Time-Dependent CYP450 Inhibition (IC50 shift).

Protocol 2: Downstream Hepatotoxicity Screening (HepG2)

While CYP inhibition causes systemic toxicity via DDIs, the accumulation of reactive intermediates can also cause localized cellular damage.

  • Action: Seed HepG2 cells at 1×104 cells/well. Treat with dihydrofagaramide (1 - 100 µM) for 48 hours. Assess viability using an ATP-luminescence assay (e.g., CellTiter-Glo).

  • Causality: ATP depletion is a direct marker of mitochondrial dysfunction, which is often the first cellular organelle compromised by reactive xenobiotic metabolites. Comparing the HepG2 IC50 against the primary CYP KI​ provides a therapeutic index for the compound's intrinsic toxicity.

Conclusion

The comparative toxicity of 3-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)propanamide is fundamentally dictated by its methylenedioxyphenyl headgroup. While the saturated propanamide tail differentiates its physical properties from analogs like fagaramide and piperine, it does not rescue the molecule from the inherent liability of carbene-mediated CYP450 inactivation. Researchers developing therapeutics around this scaffold must prioritize early-stage time-dependent inhibition screening to mitigate catastrophic drug-drug interaction risks in later clinical phases.

References

  • Main structural alerts for metabolites associated with inactivation of P450 enzymes (alkyl amine, aryl amine, and methylenedioxyphenyl). MI, metabolicintermediate. - ResearchGate.2

  • The role of metabolites in predicting drug-drug interactions: Focus on irreversible P450 inhibition - PMC. 4

  • The role of dietary supplements in cytochrome P450-mediated drug interactions.3

  • THE NIGERIAN ZANTHOXYLUM; CHEMISTRY AND BIOLOGICAL VALUES - ATHMSI Journals. 1

Sources

Safety Operating Guide

3-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)propanamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide to the Safe Handling and Disposal of 3-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)propanamide

As researchers and drug development professionals push the boundaries of synthetic chemistry and pharmacology, handling novel or specialized molecules requires a proactive, scientifically rigorous approach to laboratory safety. 3-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)propanamide—a synthetic organic compound featuring a benzodioxole core and an N-isobutylamide functional group—presents specific handling and disposal challenges.

This guide provides the essential causality behind its safety protocols and a self-validating procedural framework for its proper disposal, ensuring compliance, environmental stewardship, and personnel safety.

Hazard Assessment & The Causality of Safety Protocols

To safely manage a chemical, one must understand the mechanistic reasoning behind its hazards. This compound belongs to a class of molecules often investigated for TRP channel interactions and metabolic modulation.

  • Dermal Penetration Risk: The isobutylamide moiety is highly lipophilic. This structural feature allows the compound to rapidly bypass the stratum corneum (the skin's primary barrier), potentially carrying itself—and any co-dissolved toxic solvents—directly into systemic circulation.

  • Metabolic Inhibition (CYP450): The 1,3-benzodioxole (methylenedioxyphenyl) group is a well-documented suicide inhibitor of cytochrome P450 enzymes. Accidental exposure can temporarily impair the liver's ability to metabolize other exogenous chemicals, compounding the toxicity of secondary laboratory exposures.

  • Environmental Persistence: Amides exhibit high kinetic stability against hydrolysis at neutral pH. If discharged into the water supply, this compound will persist, posing a risk of chronic aquatic toxicity. Therefore, drain disposal is strictly prohibited and must be avoided at all costs[1].

Because this is a specialized research chemical, it must be managed as a characteristic hazardous waste when mixed with flammable or corrosive solvents, or as a toxic solid waste. All disposal protocols must comply with the Resource Conservation and Recovery Act (RCRA) under EPA 40 CFR Part 262[2].

Step-by-Step Disposal Methodologies

The following protocols are designed as self-validating systems: each step inherently checks the success of the previous one to prevent incompatible mixing or exposure.

Protocol A: Liquid Waste Management (HPLC & Synthesis Effluents)
  • Chemical Segregation: Separate liquid waste into "Halogenated" (e.g., dichloromethane, chloroform) and "Non-Halogenated" (e.g., methanol, ethyl acetate, DMSO) streams.

    • Causality: Halogenated solvents require specialized high-temperature incineration to prevent the formation of highly toxic dioxins. Mixing even a small amount of halogenated waste into a non-halogenated container forces the entire batch to be processed at a significantly higher cost and environmental burden.

  • Containment: Pour the effluent into a high-density polyethylene (HDPE) carboy located in a designated Satellite Accumulation Area (SAA). Avoid metal containers, as trace acidic byproducts from synthesis workflows can cause galvanic corrosion over time.

  • Regulatory Labeling: Immediately attach a hazardous waste tag. The label must explicitly state "Hazardous Waste" and list all constituents by percentage (e.g., "Methanol 80%, Water 19%, 3-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)propanamide <1%")[2].

  • Vapor Sealing: Keep the container strictly closed with a vented cap unless actively adding waste. This prevents the aerosolization of the lipophilic amide and reduces ambient volatile organic compound (VOC) exposure.

Protocol B: Solid Waste Management (Silica Gel, Contaminated PPE, Vials)
  • Solvent Evaporation: Allow residual volatile solvents on silica gel or TLC plates to evaporate completely inside a certified chemical fume hood before transferring them to a solid waste bin.

  • Puncture-Resistant Collection: Place all chemically contaminated solids (nitrile gloves, empty glass vials, pipette tips) into a heavy-duty, puncture-resistant poly-bag housed within a rigid, sealable secondary container (e.g., a 5-gallon poly drum).

  • Consolidation: Do not mix chemically contaminated solid waste with biohazardous or radioactive waste. Label the container clearly as "Chemically Contaminated Solid Waste - Toxic Amides"[1].

Protocol C: Spill Decontamination Workflow
  • Initial Response: Don double nitrile gloves, safety goggles, and a lab coat. Double-gloving is critical to provide a fail-safe against the compound's enhanced dermal penetrability.

  • Physical Containment: Surround the spill with an inert, absorbent material such as vermiculite or diatomaceous earth.

  • Mechanical Cleanup: Because amides are highly stable, do not attempt chemical neutralization (e.g., adding strong acids or bases), as this will only generate hazardous, reactive fumes. Mechanically sweep the absorbent into a solid hazardous waste container.

  • Surface Validation Wash: Wash the affected area with a 5% Alconox detergent solution to lift the compound, followed by a wipe-down with isopropanol to dissolve any remaining lipophilic residue. Dispose of all wipes as solid hazardous waste.

Quantitative Data: EPA Generator Accumulation Limits

To ensure strict RCRA compliance, laboratories must track their waste generation rates. The table below summarizes the EPA 40 CFR Part 262 limits for hazardous waste accumulation, dictating how long waste containing this compound can remain on-site[3].

Generator CategoryMonthly Generation LimitMax Accumulation Time (CAA)SAA Volume Limit
Very Small Quantity Generator (VSQG) ≤ 100 kgNo strict time limit55 Gallons
Small Quantity Generator (SQG) > 100 kg and < 1,000 kg180 Days55 Gallons
Large Quantity Generator (LQG) ≥ 1,000 kg90 Days55 Gallons

Operational Note: Once a Satellite Accumulation Area (SAA) reaches the 55-gallon limit, the container must be dated and physically moved to the Central Accumulation Area (CAA) within 3 consecutive days[3].

Waste Routing Visualization

The following diagram illustrates the logical decision tree for routing 3-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)propanamide waste from the point of generation to final destruction.

WasteRouting Start Waste Generation: Benzodioxole-Isobutylamide Liquid Liquid Waste Stream (Solvents & Effluents) Start->Liquid Dissolved in solvent Solid Solid Waste Stream (PPE, Silica, Vials) Start->Solid Contaminated consumables Halogenated Halogenated (e.g., DCM) Liquid->Halogenated Contains halogens NonHalogenated Non-Halogenated (e.g., MeOH) Liquid->NonHalogenated No halogens SolidBin Puncture-Resistant Poly-Bag & Drum Solid->SolidBin Dry waste only SAA Satellite Accumulation Area (SAA) Max 55 Gallons Halogenated->SAA NonHalogenated->SAA SolidBin->SAA CAA Central Accumulation Area (CAA) EHS Processing SAA->CAA Transfer within 3 days of reaching limit Incineration High-Temperature Incineration CAA->Incineration Final EPA-compliant disposal

Fig 1: Hazardous waste routing and disposal decision tree for benzodioxole-isobutylamide compounds.

References

  • Management of Waste - Prudent Practices in the Laboratory Source: National Institutes of Health (NIH) / National Research Council URL:[Link]

  • 40 CFR Part 262 -- Standards Applicable to Generators of Hazardous Waste Source: Electronic Code of Federal Regulations (eCFR) URL:[Link]

  • Hazardous Waste Generator Regulatory Summary Source: United States Environmental Protection Agency (US EPA) URL:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)propanamide
Reactant of Route 2
Reactant of Route 2
3-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)propanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.